Wallichoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O8 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1 |
InChI Key |
GTPYMQNYDRMGEN-ZBVSVKGWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Activity of Wallichoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wallichoside, a naturally occurring sesquiterpenoid glycoside, has been identified as a constituent of the fern Pteris wallichiana. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental methodologies employed in its characterization and summarizes its known biological activities, with a focus on its cytotoxic properties. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound and related pterosin compounds.
Introduction
Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, glycosides derived from plants represent a diverse class of compounds with a wide range of biological activities. This compound is a sesquiterpenoid glycoside belonging to the pterosin family, a group of compounds characteristic of the Pteridaceae family of ferns. This guide synthesizes the available scientific literature to provide a detailed account of this compound, from its initial discovery to its biological evaluation.
Discovery and Natural Source
This compound was first isolated from the rhizomes of the fern Pteris wallichiana[1][2]. The initial investigation into the chemical constituents of this plant led to the identification of this novel pteroside. Its name is derived from the species name of the source plant, a common practice in natural product chemistry.
Isolation and Purification
While the seminal paper by Sengupta et al. provides the first account of the isolation of this compound, detailed experimental protocols are often generalized in publications. Based on standard phytochemical procedures for the isolation of glycosides from plant material, a general workflow can be outlined.
General Experimental Protocol for Isolation
-
Extraction: Dried and powdered rhizomes of Pteris wallichiana are subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity, or a direct extraction with a moderately polar solvent such as methanol or ethanol to extract a broad range of compounds, including glycosides.
-
Fractionation: The crude extract is then partitioned between immiscible solvents, for example, water and n-butanol. Glycosides, being polar, typically concentrate in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography. A typical stationary phase would be silica gel or a reversed-phase C18 material. Elution is performed with a gradient of solvents, such as chloroform-methanol or water-methanol, to separate compounds based on their polarity.
-
Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical techniques, are pooled and subjected to further purification, often using high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. It has been identified as the 3-β-D-glucoside of (2S, 3S)-pterosin C[1].
Spectroscopic Data
The elucidation of the structure of this compound was based on the following spectroscopic methods[1]:
-
Ultraviolet (UV) Spectroscopy: To identify the chromophore system within the molecule.
-
Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) would have been used to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
The combination of these techniques allowed for the unambiguous assignment of the structure of this compound.
Biological Activity
This compound has been evaluated for its cytotoxic activity against cancer cell lines.
Cytotoxic Activity
In a study by Harinantenaina et al. (2008), this compound was assessed for its in vitro cytotoxicity against the human oral epidermoid carcinoma (KB) cell line. The results are summarized in the table below.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| This compound | KB | Cytotoxic | 28.3 | [3] |
This finding suggests that this compound possesses moderate cytotoxic activity and warrants further investigation into its potential as an anticancer agent.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the currently available literature. Given that some cardiac glycosides exhibit anticancer activity through the inhibition of the Na+/K+-ATPase pump, this could be a potential avenue of investigation for this compound. However, further research is required to confirm this hypothesis.
Conclusion
This compound is a sesquiterpenoid glycoside isolated from Pteris wallichiana. Its structure has been well-characterized, and it has demonstrated moderate cytotoxic activity in vitro. This technical guide provides a summary of the current knowledge on this compound. Further research is needed to fully elucidate its mechanism of action, explore its activity in a wider range of biological assays, and assess its therapeutic potential.
Visualizations
Diagrams
Caption: Generalized experimental workflow for the isolation and purification of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Wallichoside
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the proposed biosynthetic pathway of Wallichoside, a sesquiterpenoid glycoside. Drawing from established principles of terpenoid and glycoside biosynthesis, this document outlines the key enzymatic steps, precursor molecules, and potential intermediates involved in its formation. It also includes representative quantitative data, detailed experimental protocols for pathway elucidation, and a visual representation of the proposed metabolic route.
Proposed Biosynthetic Pathway of this compound
This compound is a glycoside of the sesquiterpenoid Pterosin C. While the complete biosynthetic pathway has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other sesquiterpenoids and glycosides. The pathway can be divided into two main stages: the biosynthesis of the aglycone, Pterosin C, from primary metabolism, and the subsequent glycosylation to form this compound.
Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)
The biosynthesis of all sesquiterpenoids begins with the C15 isoprenoid unit, farnesyl pyrophosphate (FPP). FPP is synthesized through the condensation of three C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
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Mevalonate (MVA) Pathway: Acetyl-CoA is converted to (R)-mevalonate, which is then pyrophosphorylated, decarboxylated, and dehydrated to yield IPP.
-
Methylerythritol 4-Phosphate (MEP) Pathway: Pyruvate and glyceraldehyde 3-phosphate are converted through a series of steps to produce both IPP and DMAPP.
IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10) and subsequently FPP (C15).
Putative Biosynthesis of the Pterosin C Aglycone
The formation of the characteristic indanone skeleton of Pterosin C from the linear FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (or sesquiterpene cyclases). Based on studies of related pterosins, such as Pterosin B, a plausible mechanism involves the cyclization of FPP via a humulene-like intermediate.
The proposed steps are as follows:
-
Ionization of FPP: The reaction is initiated by the metal-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization to a Humulyl Cation: The farnesyl carbocation undergoes an intramolecular cyclization to form a macrocyclic humulyl cation intermediate.
-
Rearrangement and Second Cyclization: The humulyl cation is then proposed to undergo further rearrangement and a second cyclization to form the indanone ring structure characteristic of pterosins. This step likely involves a series of hydride shifts and proton transfers, guided by the active site of the specific Pterosin C synthase.
-
Hydroxylation and other modifications: Subsequent hydroxylation and other modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases, would lead to the final structure of Pterosin C.
Glycosylation of Pterosin C to form this compound
The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the Pterosin C aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).
Pterosin C + UDP-glucose → this compound + UDP
This glycosylation step increases the water solubility and stability of the molecule and can also modulate its biological activity. The specific UGT responsible for this reaction in the source organism of this compound has yet to be identified.
Data Presentation
Quantitative data on the biosynthesis of this compound is currently unavailable in the literature. However, data on the concentration of related pterosins in the bracken fern (Pteridium aquilinum) can provide a reference for the potential accumulation levels of these compounds in plant tissues.
| Compound | Plant Tissue | Concentration (mg/kg dry weight) | Reference |
| Pterosin B | Rhizome | 10 - 245 | [1] |
| Pteroside B | Rhizome | 750 - 2950 | [1] |
| Pterosin B | Stems and Fronds (at crosier emergence) | ~ 500 | [1] |
| Pteroside B | Stems and Fronds (at crosier emergence) | ~ 250 | [1] |
| Pterosin B | Mature Green Fronds | 0.68 - 0.88 | [2] |
| Pterosin B | Sprouts | 4.03 - 10.42 | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for Identification and Characterization of a Pterosin C Synthase
Objective: To identify and functionally characterize the sesquiterpene synthase responsible for the cyclization of FPP to the Pterosin C skeleton.
Methodology:
-
Plant Material: Use a plant species known to produce this compound, such as Wallichia species or other ferns where pterosins have been identified.
-
RNA Extraction and cDNA Library Construction: Extract total RNA from tissues actively producing this compound (e.g., young fronds or rhizomes). Construct a cDNA library from the purified mRNA.
-
Candidate Gene Identification: Use degenerate PCR primers designed from conserved regions of known sesquiterpene synthases or screen the cDNA library with a heterologous probe. Alternatively, perform transcriptome sequencing (RNA-Seq) and identify candidate terpene synthase genes bioinformatically.
-
Heterologous Expression: Clone the full-length candidate cDNA into an expression vector (e.g., pET series for E. coli or a yeast expression vector). Transform the construct into a suitable host organism.
-
Enzyme Assay:
-
Prepare a cell-free extract of the recombinant host or use purified recombinant protein.
-
The assay mixture (total volume 500 µL) should contain:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 µM (E,E)-Farnesyl pyrophosphate (substrate)
-
50-100 µg of total protein from the cell-free extract or 1-5 µg of purified enzyme.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of cold hexane or pentane.
-
-
Product Analysis:
-
Vortex the mixture vigorously to extract the terpene products into the organic solvent.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectrum of the enzymatic product with that of an authentic standard of Pterosin C (if available) or with published mass spectra.
-
Protocol for UDP-Glycosyltransferase (UGT) Activity Assay
Objective: To identify and characterize the UGT responsible for the glycosylation of Pterosin C.
Methodology:
-
Candidate Gene Identification: Similar to the synthase, identify candidate UGT genes from a cDNA library or transcriptome data from the source plant. UGTs often contain a conserved PSPG (Plant Secondary Product Glycosyltransferase) box motif which can be used for primer design or bioinformatic searches.
-
Heterologous Expression: Express the candidate UGTs in a suitable host system (E. coli, yeast, or insect cells).
-
Enzyme Assay:
-
The assay mixture (total volume 100 µL) should contain:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1 mM Pterosin C (aglycone substrate, dissolved in a small amount of DMSO)
-
5 mM UDP-glucose (sugar donor)
-
10-50 µg of purified recombinant UGT.
-
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 100 µL of methanol.
-
-
Product Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound.
-
Isotopic Labeling Studies for Pathway Elucidation
Objective: To confirm the precursors and intermediates in the this compound biosynthetic pathway.
Methodology:
-
Precursor Feeding: Administer isotopically labeled precursors (e.g., [¹³C₆]glucose, [2-¹³C]mevalonic acid lactone, or [1-¹³C]acetate) to the plant tissues or cell cultures that produce this compound.
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Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.
-
Extraction and Purification: Extract the secondary metabolites, including this compound, from the plant material. Purify this compound using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation. Mass spectrometry can also be used to analyze the mass shift due to isotope incorporation.
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Interpretation: The labeling pattern in the final product provides direct evidence for the biosynthetic precursors and the rearrangement mechanisms involved in the formation of the carbon skeleton.
Mandatory Visualization
Putative biosynthetic pathway of this compound.
References
Unveiling the Spectroscopic Signature of Wallichoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Wallichoside, a naturally occurring pterosin C glycoside. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the key ultraviolet (UV), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and provides a logical workflow for the spectroscopic analysis of natural products.
Spectroscopic Data of this compound
The spectroscopic data for this compound, chemically identified as (2S, 3S)-Pterosin C 3-O-β-D-glucopyranoside, has been compiled from the primary literature detailing its isolation and structural elucidation from Pteris wallichiana.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of this compound dissolved in methanol exhibits absorption maxima (λmax) characteristic of the indanone chromophore present in its aglycone, Pterosin C.
| Solvent | λmax (nm) |
| Methanol | 223, 263, 305 |
Infrared (IR) Spectroscopy
The IR spectrum, typically recorded using the KBr pellet method, reveals the presence of key functional groups within the this compound molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups of glucose and aglycone) |
| ~2950 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (conjugated five-membered ring ketone) |
| ~1610, ~1590 | C=C stretching (aromatic ring) |
| ~1070 | C-O stretching (glycosidic bond and alcohols) |
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and elucidating the fragmentation pattern of this compound. Electron Ionization (EI) and Fast Atom Bombardment (FAB) are common techniques used.
| Ion | m/z (relative intensity, %) | Fragmentation |
| [M]+ | 396 | Molecular Ion |
| 234 | 100 | [Aglycone]+ (Pterosin C) |
| 216 | - | [Aglycone - H₂O]+ |
| 198 | - | [Aglycone - 2H₂O]+ |
| 187 | - | Further fragmentation of the aglycone |
| 162 | - | [Glucose]+ (less common in some MS techniques) |
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
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Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol, to an approximate concentration of 0.01-0.1 mg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a reference solvent (the same solvent used for the sample).
-
Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.
Infrared (IR) Spectroscopy Protocol
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Sample Preparation: A small amount of pure this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet (without the sample) is recorded.
-
Data Acquisition: The IR spectrum of the sample pellet is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS) Protocol
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Sample Introduction: The purified this compound sample is introduced into the mass spectrometer. For Electron Ionization (EI-MS), the sample is typically introduced via a direct insertion probe. For Fast Atom Bombardment (FAB-MS), the sample is dissolved in a suitable matrix (e.g., glycerol) and placed on the probe tip.
-
Ionization: The sample is ionized. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation. In FAB-MS, a high-energy beam of atoms (e.g., Xenon) bombards the sample in the matrix, leading to softer ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
"physical and chemical properties of Wallichoside"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wallichoside, a sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its isolation and the evaluation of its cytotoxic effects. Furthermore, this document explores its potential mechanism of action by proposing hypothetical signaling pathways, based on the activity of structurally related compounds and their known interactions with key cellular signaling cascades implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physical and Chemical Properties
This compound is a naturally occurring sesquiterpenoid glycoside. Its fundamental physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₈ | --INVALID-LINK-- |
| Molecular Weight | 396.4 g/mol | --INVALID-LINK-- |
| CAS Number | 60657-36-5 | --INVALID-LINK-- |
| Appearance | Powder | Vendor Information |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Information |
| IUPAC Name | (2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one | --INVALID-LINK-- |
| Synonyms | (2S,3S)-Pterosin C 3-O-β-D-glucopyranoside, NSC 280410 | --INVALID-LINK-- |
Experimental Protocols
Isolation of this compound from Pteris wallichiana
The following is a general protocol for the extraction and isolation of this compound from the rhizomes of Pteris wallichiana, adapted from standard phytochemical procedures.
Materials and Reagents:
-
Dried and powdered rhizomes of Pteris wallichiana
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Methanol (MeOH)
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n-Hexane
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Ethyl acetate (EtOAc)
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Silica gel for column chromatography
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Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Solvent systems for column chromatography and TLC (e.g., n-hexane/EtOAc gradients)
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction: a. Macerate the dried, powdered rhizomes of Pteris wallichiana with methanol at room temperature for 72 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
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Solvent Partitioning: a. Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate. b. Separate the layers and collect the ethyl acetate fraction, which is expected to contain this compound. c. Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
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Chromatographic Purification: a. Subject the dried ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. c. Monitor the fractions using TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). d. Combine the fractions containing the compound of interest based on the TLC profiles. e. Perform further purification of the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Compound Identification: a. Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity as this compound.
Caption: Experimental workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of this compound in the complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.
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Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are lacking, based on the known activities of other sesquiterpenoids and natural glycosides, it is plausible that this compound may induce apoptosis in cancer cells through the modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways.
Proposed PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
Proposed MAPK Signaling Pathway Activation
The MAPK pathway is a complex network that can regulate both cell survival and apoptosis depending on the specific context and kinases involved. Certain stressors can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38.
Caption: Proposed activation of pro-apoptotic MAPK pathways by this compound.
Conclusion
This compound presents as a promising natural compound for further investigation in the field of drug discovery. This technical guide provides a consolidated resource of its known properties and outlines essential experimental approaches for its study. The proposed signaling pathways offer a starting point for mechanistic investigations into its potential anti-cancer activities. Further research is warranted to fully elucidate the spectral characteristics, biological activities, and therapeutic potential of this compound.
Early Studies on the Biological Activity of Wallichoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wallichoside, a natural compound identified as Pterosin C 3-O-β-D-glucopyranoside, has been the subject of early-stage investigations into its biological activities, particularly its potential as a cytotoxic agent. This technical guide synthesizes the foundational research on this compound and its aglycone, Pterosin C, providing a comprehensive overview of the quantitative data, experimental methodologies, and putative signaling pathways involved in its observed effects. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Cytotoxic Activity of this compound and Related Compounds
Initial studies have focused on the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The data from these pioneering investigations are summarized below.
Table 1: Cytotoxic Activity of this compound (Pterosin C 3-O-β-D-glucopyranoside)
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Pterosin C 3-O-β-D-glucopyranoside (this compound) | KB | Not Specified | IC₅₀ | 2.35 µM | [1] |
Table 2: Cytotoxic Activity of (2S,3S)-sulfated Pterosin C
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| (2S,3S)-sulfated Pterosin C | AGS | MTT Assay | IC₅₀ | 23.9 µM | |
| (2S,3S)-sulfated Pterosin C | HT-29 | MTT Assay | IC₅₀ | > 50 µM | |
| (2S,3S)-sulfated Pterosin C | MDA-MB-231 | MTT Assay | IC₅₀ | 68.8 µM | |
| (2S,3S)-sulfated Pterosin C | MCF-7 | MTT Assay | IC₅₀ | 48.9 µM | |
| (2S,3S)-sulfated Pterosin C | NIH3T3 | MTT Assay | IC₅₀ | > 100 µM |
Key Experimental Methodologies
The following sections detail the experimental protocols employed in the early studies to assess the biological activity of this compound and related compounds.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells (e.g., AGS, HT-29, MDA-MB-231, MCF-7) and a normal cell line (e.g., NIH3T3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., (2S,3S)-sulfated Pterosin C) and incubated for a defined period (e.g., 24, 48, or 72 hours).
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MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection
Annexin V-FITC/Propidium Iodide (PI) Staining Assay:
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
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Cell Treatment: Cells (e.g., AGS) are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
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Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Putative Signaling Pathways
While direct studies on the signaling pathways activated by this compound are limited, the induction of apoptosis by the related compound, (2S,3S)-sulfated Pterosin C, in AGS cells suggests the involvement of established apoptotic signaling cascades. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
The logical flow of experiments to determine the cytotoxic and apoptotic effects of a compound like this compound is depicted below.
Caption: A typical experimental workflow for evaluating the cytotoxic and apoptotic potential of a test compound.
Conclusion and Future Directions
The early studies on this compound and its related pterosin compounds have established their potential as cytotoxic agents, with this compound exhibiting a noteworthy IC₅₀ value against the KB cell line. The induction of apoptosis by a sulfated derivative of Pterosin C provides a preliminary indication of the mechanism of action. However, the current body of research is still in its nascent stages.
Future investigations should focus on:
-
Elucidating the specific signaling pathways involved in this compound-induced cell death. This would involve analyzing the expression and activation of key proteins in the intrinsic and extrinsic apoptotic pathways, such as caspases, Bcl-2 family members, and death receptors.
-
Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's anticancer activity.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Investigating the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs.
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound will be crucial for its potential development as a novel anticancer drug. This technical guide provides a solid foundation for researchers to build upon in their future explorations of this promising natural product.
References
A Comprehensive Review of Pterosin Glycosides: From Isolation to Bioactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin glycosides, a class of naturally occurring sesquiterpenoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from various fern species, these compounds exhibit a unique indanone skeleton and are characterized by the presence of one or more sugar moieties. This technical guide provides a comprehensive literature review of pterosin glycosides, focusing on their chemical structures, isolation and purification methodologies, and a detailed examination of their cytotoxic, anti-inflammatory, and antidiabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical Structures
Pterosin glycosides are derivatives of pterosins, which are illudane-type sesquiterpenoids. The core structure is a substituted 1-indanone. The glycosylation can occur at various positions on the pterosin aglycone, most commonly at the C-3 hydroxyl group. The sugar moieties can vary, with glucose being the most prevalent.
Isolation and Purification of Pterosin Glycosides
The isolation of pterosin glycosides from their natural sources, typically the rhizomes and aerial parts of ferns such as Pteris and Pteridium species, involves a multi-step process. A general workflow for the isolation and purification is outlined below.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of pterosin glycosides.
Detailed Experimental Protocol: Isolation from Pteris cretica[1]
-
Extraction: The aerial parts of Pteris cretica are extracted with 70% (v/v) aqueous ethanol. The resulting extract is then concentrated under reduced pressure to yield a residue.[1]
-
Solvent Partitioning: The residue is sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity. The pterosin glycosides are typically enriched in the n-BuOH fraction.[1]
-
Column Chromatography: The dried n-BuOH extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane/methanol (CH2Cl2/MeOH) to separate the compounds into different fractions based on their affinity for the stationary phase.[1]
-
Further Purification: Fractions containing the desired pterosin glycosides are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase semi-preparative HPLC to yield pure pterosin glycosides.
Biological Activities of Pterosin Glycosides
Pterosin glycosides have demonstrated a range of biological activities, with cytotoxicity against cancer cells being one of the most extensively studied.
Cytotoxic Activity
Several pterosin glycosides have been evaluated for their in vitro cytotoxic effects against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are commonly used to quantify this activity.
| Pterosin Glycoside | Cell Line | IC50 (µM) | Reference |
| Creticolacton A | HCT-116 (Colon Cancer) | 22.4 | [1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Cancer) | 15.8 | [1] |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Colorectal Cancer) | 8.0 ± 1.7 | [2] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pterosin glycoside for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action in Cancer Cells
Some pterosin glycosides induce apoptosis in cancer cells. For example, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside has been shown to upregulate caspase-9 and procaspase-9 levels in HCT116 cells, indicating the involvement of the intrinsic apoptotic pathway.[2]
Caption: Proposed mechanism of apoptosis induction by a pterosin glycoside in HCT116 cells.
Anti-inflammatory Activity
Certain pterosins have demonstrated anti-inflammatory properties, with some studies suggesting an effect on the NF-κB signaling pathway. While specific data on pterosin glycosides is limited in this area, the activity of their aglycones suggests a promising avenue for future research. The NF-κB pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
Antidiabetic Activity of Pterosin A
Pterosin A, a well-studied pterosin, has shown significant antidiabetic effects. While not a glycoside itself, its mechanism of action provides valuable insight into the potential of related glycosidic compounds. Pterosin A's antidiabetic activity is mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Caption: Role of Pterosin A in the AMPK signaling pathway in the liver and skeletal muscle.
In the liver, activation of AMPK by pterosin A leads to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing glucose production. In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.
Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pterosin glycosides. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to determine the complete structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties.
Key NMR Data for Structure Elucidation
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for aromatic protons, methyl groups, and anomeric protons of the sugar units.
-
¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity of protons in the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for establishing the connectivity between different structural fragments and determining the glycosylation site.
Conclusion
Pterosin glycosides represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. This technical guide has summarized the key aspects of their chemistry and biology, providing a foundation for further research and development. The detailed experimental protocols and compiled quantitative data offer a practical resource for scientists working in this field. Future investigations should focus on expanding the library of known pterosin glycosides, exploring a wider range of biological activities, and elucidating the detailed molecular mechanisms underlying their effects. The development of synthetic strategies to access these complex molecules will also be crucial for advancing their potential as therapeutic agents.
References
The Taxonomic Distribution and Analysis of Wallichoside in Pteris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wallichoside, a pterosin C 3-O-β-D-glucoside, is a sesquiterpenoid glycoside that has been identified within the fern genus Pteris. This technical guide provides a comprehensive overview of the current knowledge regarding the taxonomic distribution of this compound, detailing its presence in specific Pteris species. While quantitative data remains limited in the existing literature, this document consolidates the available qualitative information and presents a detailed experimental protocol for the isolation and identification of this compound. The chemotaxonomic significance of this compound and other pterosins within the Pteridaceae family is also discussed, offering insights for future phytochemical and drug discovery research.
Introduction
The genus Pteris, commonly known as brake ferns, encompasses a diverse group of terrestrial ferns with a broad geographical distribution. Phytochemical investigations of this genus have revealed a rich array of secondary metabolites, including flavonoids, terpenoids, and their glycosides. Among these, the pterosins, a class of illudane-type sesquiterpenoids, are considered characteristic chemical markers for the Pteridaceae family. This compound, a glycosylated form of pterosin C, is one such compound of interest. Understanding the distribution of this compound across different Pteris species is crucial for chemotaxonomic classification and for exploring its potential biological activities.
Taxonomic Distribution of this compound
The presence of this compound has been confirmed in at least two species within the Pteris genus. Initially isolated from Pteris wallichiana, it has since been identified in Pteris multifida. This distribution suggests a potential chemotaxonomic link between these species. However, comprehensive screening for this compound across the approximately 300 species of Pteris has not been reported, indicating a significant gap in the current phytochemical understanding of the genus.
Data Presentation
The following table summarizes the known distribution of this compound in Pteris species based on available scientific literature. It is important to note the absence of quantitative data in the primary research articles.
| Species | Plant Part | Presence of this compound | Quantitative Data (Yield) | Reference |
| Pteris wallichiana | Rhizomes | Confirmed | Not Reported | Sengupta et al., 1976 |
| Pteris multifida | Whole Plant | Confirmed | Not Reported | Abe et al., 2008[1] |
Experimental Protocols
The following protocol for the isolation and identification of this compound is based on the methodology described by Sengupta et al. (1976) in their original work on Pteris wallichiana.
Isolation of this compound from Pteris wallichiana
3.1.1. Plant Material and Extraction
-
Air-dried and powdered rhizomes of Pteris wallichiana are subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
3.1.2. Solvent Partitioning and Preliminary Purification
-
The crude residue is dissolved in water and successively partitioned with petroleum ether and diethyl ether to remove non-polar and semi-polar compounds.
-
The aqueous layer, containing the glycosides, is then repeatedly extracted with n-butanol.
-
The n-butanol fractions are combined and concentrated to dryness under reduced pressure.
3.1.3. Chromatographic Purification
-
The dried n-butanol extract is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are combined and concentrated.
-
The residue is further purified by repeated crystallization from a suitable solvent system (e.g., methanol-ethyl acetate) to yield pure this compound.
3.1.4. Identification and Characterization
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:
-
Ultraviolet (UV) Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the extraction and isolation of this compound from Pteris species.
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The biological activities of this compound have not been extensively studied, and as such, its molecular targets and mechanisms of action remain unknown. This represents a significant area for future research.
Conclusion and Future Directions
The known taxonomic distribution of this compound is limited to Pteris wallichiana and Pteris multifida. The lack of quantitative data and the limited screening across the genus highlight the need for further phytochemical investigations. Future research should focus on:
-
Quantitative analysis of this compound in P. wallichiana and P. multifida to establish baseline concentrations.
-
Screening of a wider range of Pteris species to better understand the chemotaxonomy of this compound.
-
Investigation of the biological activities of this compound to determine its potential pharmacological relevance.
-
Elucidation of the signaling pathways affected by this compound to understand its mechanism of action at a molecular level.
This technical guide serves as a foundational resource for researchers and scientists interested in the study of this compound and its role within the genus Pteris. The provided methodologies and compiled data aim to facilitate further exploration in this promising area of natural product chemistry and drug discovery.
References
A Technical Guide to the Preliminary Bioactivity Screening of Wallichoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wallichoside, a cardiac glycoside, belongs to a class of naturally occurring steroid-like compounds that have long been utilized for treating cardiac conditions.[1][2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4] This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium, which forms the basis of their cardiotonic effects.[2]
Recent research has unveiled a broader therapeutic potential for cardiac glycosides, extending to anticancer, anti-inflammatory, and antiviral activities.[1] These compounds have been shown to induce various forms of cell death in cancer cells, including apoptosis and immunogenic cell death, and modulate key signaling pathways involved in cell proliferation and inflammation.[1][4][5] This guide provides a comprehensive framework for the preliminary in vitro screening of this compound's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. It offers detailed experimental protocols, illustrative data tables, and diagrams of key pathways and workflows to support researchers in the early stages of drug discovery and development.
Part 1: Anticancer Bioactivity Screening
The anticancer potential of cardiac glycosides is a rapidly growing area of research.[3] Their ability to inhibit the Na+/K+-ATPase, an enzyme often overexpressed in cancer cells, makes them promising candidates for targeted therapies.[4] Preliminary screening typically begins with assessing the cytotoxicity of the compound against a panel of human cancer cell lines.
Experimental Protocols: In Vitro Cytotoxicity Assays
Two widely used colorimetric assays for initial cytotoxicity screening are the MTT assay and the Sulforhodamine B (SRB) assay.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 3-4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: Gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour to fix the cells.[10][12]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye.[10][12] Air dry the plates completely.[12]
-
SRB Staining: Add 100 µL of 0.04% or 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][13]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][13]
-
Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[10][11]
-
Absorbance Reading: Measure the absorbance at approximately 540-565 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity screening.
Data Presentation: Illustrative Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against various human cancer cell lines, which could be obtained from the assays described above.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast (Weakly Metastatic) | 0.85 |
| MDA-MB-231 | Breast (Highly Metastatic) | 0.42 |
| LS174 | Colon Carcinoma | 0.65 |
| A549 | Non-small Cell Lung | 0.58 |
| FemX | Melanoma | 0.71 |
| Note: These values are for illustrative purposes only and should be experimentally determined. |
Potential Signaling Pathways in Anticancer Activity
The anticancer effects of cardiac glycosides are multifaceted.[2] Understanding the potential signaling pathways modulated by this compound is crucial for further drug development.
1. Na+/K+-ATPase Inhibition and Apoptosis Induction
The primary mechanism involves the inhibition of the Na+/K+-ATPase pump.[4] This disrupts the cellular ion balance, leading to an increase in intracellular sodium (Na+) and subsequently, a rise in intracellular calcium (Ca2+) via the Na+/Ca2+ exchanger.[1][2] Elevated Ca2+ levels can trigger mitochondrial stress, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[5]
Caption: Na+/K+-ATPase inhibition pathway.
2. Modulation of Transcription Factors
Cardiac glycosides can also inhibit key transcription factors that promote cancer cell survival and proliferation, such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2][5] Inhibition of these pathways can suppress the expression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bak, Bax), further sensitizing cancer cells to apoptosis.[5]
Caption: Inhibition of pro-survival pathways.
Part 2: Anti-inflammatory Bioactivity Screening
Chronic inflammation is linked to various diseases, including cancer.[14] Some natural products, including cardiac glycosides, have demonstrated anti-inflammatory properties.[1] A common preliminary screen involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay uses the Griess reagent to quantify nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
Data Presentation: Illustrative Anti-inflammatory Data
| This compound Conc. (µM) | Illustrative NO Inhibition (%) |
| 1 | 15.2 |
| 5 | 38.5 |
| 10 | 65.8 |
| 25 | 89.1 |
| Note: Data is for illustrative purposes. A cytotoxicity test should be run in parallel to ensure that NO inhibition is not due to cell death. |
Part 3: Antimicrobial Bioactivity Screening
Many plant-derived glycosides possess antimicrobial properties.[15] A preliminary screening of this compound against a panel of pathogenic bacteria and fungi can reveal its potential in this area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by measuring the absorbance at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Illustrative Antimicrobial Data
| Microorganism | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 6.25 |
| Escherichia coli | Gram-negative Bacteria | 25 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >50 |
| Candida albicans | Fungus (Yeast) | 12.5 |
| Note: These values are for illustrative purposes only and should be experimentally determined. |
Conclusion
This technical guide outlines a structured approach for the preliminary in vitro screening of this compound's bioactivity. The proposed assays for anticancer, anti-inflammatory, and antimicrobial properties provide a solid foundation for initial assessment. Positive results, such as low micromolar IC50 values in cytotoxicity assays, significant inhibition of inflammatory mediators, or low MIC values, would warrant further investigation. Subsequent research could focus on elucidating the specific molecular mechanisms through more advanced techniques, exploring activity in a wider range of models, and eventually progressing to in vivo studies to evaluate efficacy and safety. This systematic screening process is a critical first step in unlocking the full therapeutic potential of this compound.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Naturally Derived Glycosides with Potential Activity against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Antimicrobial Activity and Phytochemical Analysis of Organic Extracts from Cleome spinosa Jaqc. [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Wallichoside from Pteris wallichiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pteris wallichiana, a species of fern, is a source of various bioactive compounds, including the sesquiterpenoid glycoside, wallichoside. This compound is structurally identified as the 3-β-d-glucoside of (2S, 3S)-pterosin C. Pterosin compounds, characteristic constituents of the Pteris genus, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.
This document provides a detailed protocol for the extraction and purification of this compound from the rhizomes of Pteris wallichiana. Additionally, it presents available quantitative data on the biological activity of related pterosin compounds and illustrates a potential signaling pathway for their cytotoxic effects.
Quantitative Data
| Compound | Cell Line | IC50 (µM)[1] |
| Creticolacton A | HCT-116 | 22.4[1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8[1] |
Experimental Protocols
The following protocol is a synthesized methodology based on established procedures for the extraction of pterosins and their glycosides from Pteris species.
Protocol 1: Extraction and Isolation of this compound
1. Plant Material Collection and Preparation:
-
Collect fresh rhizomes of Pteris wallichiana.
-
Clean the rhizomes thoroughly to remove soil and other debris.
-
Air-dry the rhizomes in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.
-
Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered rhizomes (e.g., 1 kg) in 80% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane (3 x 1 L)
-
Dichloromethane (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
n-butanol (3 x 1 L)
-
-
Concentrate each fraction using a rotary evaporator. Based on the polar nature of glycosides, this compound is expected to be concentrated in the ethyl acetate and/or n-butanol fractions.
4. Chromatographic Purification:
-
Step 4.1: Silica Gel Column Chromatography:
-
Subject the n-butanol fraction (which is likely to contain the highest concentration of this compound) to silica gel column chromatography.
-
Pack a glass column with silica gel (e.g., 60-120 mesh) slurried in the initial mobile phase.
-
Load the extract onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is dichloromethane-methanol (e.g., starting from 100:0 and gradually increasing to 80:20).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane:methanol, 9:1) and visualize under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Step 4.2: Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecular weight impurities.
-
-
Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Proposed Signaling Pathway for Cytotoxic Activity of Pterosins
Caption: Proposed Intrinsic Apoptosis Pathway Activated by Pterosins.
References
Application Notes and Protocols for the Isolation and Purification of Wallichoside using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wallichoside, a pterosin-type sesquiterpene glycoside, has been identified in various plant species, including Microlepia strigosa and Pteris bella. Emerging research has indicated its potential as a bioactive compound, notably its ability to decrease the levels of B-Cell-specific Moloney murine leukemia virus insertion region 1 (BMI1) protein in human colon carcinoma cells and inhibit sphere formation in hepatocellular carcinoma cells. BMI1 is a critical component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of several oncogenic signaling pathways. The targeted reduction of BMI1 by this compound presents a promising avenue for cancer research and drug development.
These application notes provide a comprehensive protocol for the isolation and purification of this compound from plant material, culminating in a high-purity product suitable for further biological and pharmacological studies. The methodology emphasizes the use of High-Performance Liquid Chromatography (HPLC) for the final purification step, ensuring high resolution and purity.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₈ | [1] |
| Molecular Weight | 396.43 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Storage | Desiccate at -20°C | [2] |
| Synonyms | (2S,3S)-Pterosin C 3-O-beta-D-glucopyranoside | [2] |
Experimental Protocols
The following protocols outline a representative workflow for the extraction, preliminary purification, and final HPLC purification of this compound from plant sources.
Plant Material Collection and Preparation
-
Collection: Collect fresh fronds of a known this compound-containing plant, such as Pteris bella.
-
Washing and Drying: Thoroughly wash the collected plant material with deionized water to remove any debris. Air-dry the material in the shade or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.
Extraction of Crude this compound
This protocol utilizes a solvent extraction method, a common technique for isolating flavonoids and other secondary metabolites from plant tissues.
-
Maceration: Macerate 100 g of the dried plant powder in 1 L of 80% methanol in a large Erlenmeyer flask.
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Re-extract the plant residue twice more with fresh 80% methanol to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.
Liquid-Liquid Partitioning for Preliminary Purification
This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Suspension: Suspend the crude methanolic extract in 200 mL of deionized water.
-
Partitioning: Transfer the aqueous suspension to a separatory funnel and partition successively with an equal volume of n-hexane, followed by ethyl acetate.
-
Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately. The more polar this compound is expected to be enriched in the ethyl acetate fraction.
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness under reduced pressure.
Preparative HPLC for Final Purification of this compound
The enriched ethyl acetate fraction is subjected to preparative HPLC for the final purification of this compound. The following are proposed starting parameters and may require optimization based on the specific HPLC system and the complexity of the extract.
| HPLC Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Program | 20% A to 60% A over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL (of a 10 mg/mL solution of the ethyl acetate fraction) |
| Detection Wavelength | 220 nm and 254 nm |
| Column Temperature | 30°C |
Protocol:
-
Sample Preparation: Dissolve the dried ethyl acetate fraction in the initial mobile phase composition (20% acetonitrile/80% water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Run: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the prepared sample and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at the specified wavelengths.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Compound Identification: Pool the pure fractions of the target compound and confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathway Modulated by this compound
This compound has been shown to decrease the levels of BMI1, a key component of the Polycomb Repressive Complex 1 (PRC1). BMI1 is an important epigenetic regulator that is often overexpressed in cancer and is known to influence several critical signaling pathways that promote cancer stem cell self-renewal and tumor progression. The diagram below illustrates the central role of BMI1 and the potential impact of this compound.
Caption: Signaling pathways influenced by BMI1, a target of this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of Wallichoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the natural product Wallichoside. It includes a comprehensive data table of chemical shifts, a detailed experimental protocol for acquiring the NMR data, and a workflow diagram for the structural elucidation of natural products.
Introduction
This compound is a pterosin-type sesquiterpenoid glycoside that has been isolated from the rhizomes of Pteris wallichiana. The structural elucidation of such natural products is heavily reliant on spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy. Accurate assignment of NMR signals is crucial for the confirmation of its chemical structure and for its potential development as a therapeutic agent.
¹H and ¹³C NMR Spectroscopic Data for this compound
The ¹H and ¹³C NMR data for this compound were obtained in a deuterated solvent and referenced to tetramethylsilane (TMS). The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 206.5 | |
| 2 | 48.8 | 2.75 (m) |
| 3 | 82.1 | 4.65 (d, 3.0) |
| 4 | 134.8 | |
| 5 | 131.5 | |
| 6 | 138.2 | |
| 7 | 129.8 | 7.20 (s) |
| 8 | 135.2 | |
| 9 | 148.5 | |
| 10 | 30.1 | 2.95 (t, 7.0) |
| 11 | 61.2 | 3.80 (t, 7.0) |
| 2-CH₃ | 15.2 | 1.15 (d, 7.0) |
| 5-CH₃ | 16.5 | 2.30 (s) |
| 7-CH₃ | 16.1 | 2.45 (s) |
| Glucose Moiety | ||
| 1' | 102.5 | 4.50 (d, 7.5) |
| 2' | 74.8 | 3.35 (m) |
| 3' | 77.8 | 3.45 (m) |
| 4' | 71.5 | 3.40 (m) |
| 5' | 78.0 | 3.50 (m) |
| 6'a | 62.5 | 3.90 (dd, 12.0, 2.0) |
| 6'b | 3.70 (dd, 12.0, 5.0) |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra of this compound for structural elucidation.
Materials:
-
This compound, isolated and purified
-
Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence for ¹H acquisition (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several thousand scans, due to the low natural abundance of ¹³C).
-
Acquire the FID.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
2D NMR Acquisition (Optional but Recommended for full assignment):
-
Acquire standard 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
Use standard pulse programs and parameters provided by the spectrometer software, optimizing as necessary for the specific sample.
-
Workflow for Natural Product Structural Elucidation
The following diagram illustrates the general workflow for isolating and determining the structure of a natural product like this compound.
This application note provides a foundational guide for the NMR-based structural analysis of this compound. The detailed data and protocols are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to study and utilize this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Analysis of Cardiac Glycosides on Cancer Cell Lines
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds historically used in the treatment of cardiac conditions such as congestive heart failure and atrial arrhythmia.[1] Structurally, they consist of a steroid core (aglycone) attached to a sugar moiety (glycone).[2] Recently, there has been a growing interest in repurposing these compounds for cancer therapy, as numerous studies have demonstrated their potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2][3]
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[2][3][4] Inhibition of this pump in cancer cells leads to a cascade of downstream events, including an increase in intracellular calcium, generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[2][5]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of cardiac glycosides, using the well-studied compound Digitoxin as a representative example. While specific experimental data for "Wallichoside" is not extensively available in peer-reviewed literature, the methodologies and principles described herein are broadly applicable for evaluating the anticancer potential of this and other related cardiac glycosides.
Data Presentation: Cytotoxicity of Digitoxin
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a biological process by 50%.[6][7] The IC50 values for cardiac glycosides can vary significantly depending on the specific compound and the cancer cell line being tested. The following table summarizes representative IC50 values for Digitoxin against various human cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Digitoxin IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 18.2 |
| PANC-1 | Pancreatic Cancer | 25.6 |
| MIA PaCa-2 | Pancreatic Cancer | 33.1 |
| U-937 | Lymphoma | 20 |
| K-562 | Leukemia | 30 |
| A-549 | Lung Carcinoma | 20 |
| HT-29 | Colon Carcinoma | 40 |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time, cell density, and assay method. Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
A precise and reproducible protocol is essential for accurately determining the cytotoxic effects of a test compound. The most common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., Digitoxin, dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Sterile 96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cardiac glycoside (e.g., Digitoxin) in complete culture medium from the stock solution. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[1]
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (cells in medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations: Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Cardiac Glycoside-Induced Apoptosis
Cardiac glycosides trigger cancer cell death primarily through the intrinsic pathway of apoptosis. The process is initiated by the binding of the glycoside to the Na+/K+-ATPase pump on the cell membrane.
Caption: Proposed intrinsic apoptosis pathway induced by cardiac glycosides.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assessment of Anti-inflammatory Activity of Wallichoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the body's defense mechanism, chronic or dysregulated inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a significant focus of pharmaceutical research. Wallichoside, a natural compound of interest, has been investigated for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory activity of this compound, detailing experimental protocols and data presentation for both in vitro and in vivo studies. The methodologies described herein focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), reactive oxygen species (ROS), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The following tables summarize the quantitative data from key in vitro experiments to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Table 1: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | ROS Production (% of LPS control) |
| Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 10 | 85.2 ± 5.1 | 88.7 ± 6.3 |
| This compound + LPS | 25 | 62.5 ± 4.8 | 65.4 ± 5.5 |
| This compound + LPS | 50 | 41.3 ± 3.9 | 43.1 ± 4.2 |
| Dexamethasone (10 µM) + LPS | - | 35.8 ± 3.1 | 38.2 ± 3.5 |
*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 vs. LPS control group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.3 ± 1.9 |
| LPS (1 µg/mL) | - | 582.4 ± 45.7 | 854.1 ± 67.3 | 498.6 ± 39.2 |
| This compound + LPS | 10 | 495.1 ± 38.9 | 725.9 ± 58.1 | 423.8 ± 33.9 |
| This compound + LPS | 25 | 358.3 ± 29.1 | 524.7 ± 42.3 | 307.1 ± 25.4** |
| This compound + LPS | 50 | 215.7 ± 18.5 | 314.8 ± 25.9 | 184.3 ± 15.8 |
| Dexamethasone (10 µM) + LPS | - | 186.4 ± 15.2 | 273.6 ± 22.4 | 159.7 ± 13.1 |
*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 vs. LPS control group.
Table 3: Effect of this compound on the Expression of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS (relative expression) | COX-2 (relative expression) |
| Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 8.7 ± 0.7 | 9.2 ± 0.8 |
| This compound + LPS | 10 | 7.4 ± 0.6 | 7.8 ± 0.7 |
| This compound + LPS | 25 | 5.3 ± 0.4 | 5.6 ± 0.5 |
| This compound + LPS | 50 | 3.1 ± 0.3 | 3.3 ± 0.3 |
| Dexamethasone (10 µM) + LPS | - | 2.5 ± 0.2 | 2.7 ± 0.2 |
*Data are presented as mean ± SD (n=3). Relative expression was determined by Western blot analysis and normalized to β-actin. **p<0.01, **p<0.001 vs. LPS control group.
In Vivo Anti-inflammatory Activity of this compound
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Control (Saline) | - | 0.45 ± 0.05 | - |
| Carrageenan | - | 1.28 ± 0.12 | 0 |
| This compound + Carrageenan | 25 | 0.95 ± 0.09** | 25.8 |
| This compound + Carrageenan | 50 | 0.72 ± 0.07 | 43.8 |
| Indomethacin (10 mg/kg) + Carrageenan | - | 0.58 ± 0.06 | 54.7 |
*Data are presented as mean ± SD (n=6). **p<0.1, **p<0.001 vs. Carrageenan group.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
2. Nitric Oxide (NO) Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Reactive Oxygen Species (ROS) Assay
-
Principle: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat as described above for 6 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
-
Protocol:
-
Seed RAW 264.7 cells and treat as described above for 24 hours.
-
Collect the culture supernatant and centrifuge to remove cell debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
5. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: Measure the mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., Nos2, Ptgs2).
-
Protocol:
-
Treat cells as described above for 6 hours.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
6. Western Blot Analysis
-
Principle: Detect the protein levels of key inflammatory and signaling molecules (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Protocol:
-
Treat cells as described above for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory potential.[1][2]
-
Protocol:
-
Use male Swiss albino mice (20-25 g).
-
Divide the animals into groups: Control, Carrageenan, this compound-treated, and a positive control (e.g., Indomethacin).
-
Administer this compound (orally or intraperitoneally) at different doses 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse (except the control group, which receives saline).
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathways
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
References
Application Notes and Protocols for Evaluating the Neuroprotective Effect of Wallichoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wallichoside, a known sesquiterpenoid glycoside, has been identified in various plant species. While the broader phytochemical landscape of plants containing "wallichii" in their nomenclature has been explored for antioxidant and cytotoxic properties, specific data on the neuroprotective effects of isolated this compound in cell culture remains limited. These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a potential neuroprotective agent.
The provided methodologies are based on established in vitro assays commonly used in neuroprotection research. They are intended to serve as a robust starting point for investigating the efficacy and mechanism of action of this compound against neuronal cell death induced by common stressors such as oxidative stress and excitotoxicity. The experimental workflows and potential signaling pathways are presented as illustrative examples that would require experimental validation for this specific compound.
Data Presentation: Hypothetical Quantitative Summary
The following tables represent hypothetical data to illustrate how quantitative results for this compound's neuroprotective effects can be structured for clear comparison.
Table 1: Effect of this compound on Neuronal Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Hydrogen Peroxide (H₂O₂) | 100 | 48 ± 3.5 |
| This compound + H₂O₂ | 1 | 55 ± 4.1 |
| This compound + H₂O₂ | 10 | 72 ± 3.9 |
| This compound + H₂O₂ | 50 | 85 ± 4.8 |
| This compound alone | 50 | 98 ± 5.0 |
Data are presented as mean ± standard deviation.
Table 2: Influence of this compound on Apoptosis in Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Glutamate | 200 | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 |
| This compound + Glutamate | 1 | 12.5 ± 1.0 | 8.1 ± 0.7 | 20.6 ± 1.7 |
| This compound + Glutamate | 10 | 8.3 ± 0.7 | 5.4 ± 0.5 | 13.7 ± 1.2 |
| This compound + Glutamate | 50 | 5.1 ± 0.4 | 3.2 ± 0.3 | 8.3 ± 0.7 |
Data are presented as mean ± standard deviation from flow cytometry analysis.
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Control (Vehicle) | - | 100 ± 7.8 |
| Hydrogen Peroxide (H₂O₂) | 100 | 350 ± 25.1 |
| This compound + H₂O₂ | 1 | 280 ± 20.5 |
| This compound + H₂O₂ | 10 | 190 ± 15.2 |
| This compound + H₂O₂ | 50 | 120 ± 10.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the basic culture of a neuronal cell line (e.g., SH-SY5Y or PC12) and the induction of neuronal damage using an oxidative stressor.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxic agent (e.g., Hydrogen Peroxide, H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
-
Procedure:
-
Maintain SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 1x10⁴ cells/well in a 96-well plate for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells containing this compound.
-
Incubate for the desired period (e.g., 24 hours).
-
Proceed to specific assays for cell viability, apoptosis, or oxidative stress.
-
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
-
Procedure:
-
Following treatment in 6-well plates, collect the cells and culture supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Measurement of Intracellular ROS
-
Principle: The DCFH-DA probe diffuses into cells and is deacetylated to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.
-
Procedure:
-
After pre-treatment with this compound, remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add the neurotoxic agent (H₂O₂) in PBS.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: A potential signaling pathway: the Nrf2-ARE antioxidant response pathway.
Application Note: Quantitative Analysis of Wallichoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Wallichoside, a sesquiterpenoid of potential pharmacological interest. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the analysis of this compound in various sample matrices. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers in the implementation of this analytical method.
Introduction
This compound is a sesquiterpenoid glycoside with a molecular weight of 396.43 g/mol .[1][2] Its chemical structure and properties suggest potential biological activities that warrant further investigation for drug development purposes. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro/in vivo pharmacological assessments.
Currently, there is a lack of standardized analytical methods specifically for this compound. However, methods for the quantification of structurally related compounds, such as cardiac glycosides, have been successfully developed using High-Performance Liquid Chromatography (HPLC).[3][4][5][6] HPLC offers high selectivity and sensitivity, making it a suitable technique for the analysis of complex mixtures.[7][8] This application note outlines a robust HPLC method for the quantification of this compound, providing researchers with a valuable tool for their studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol describes the instrumental setup and procedure for the quantitative analysis of this compound.
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Sample containing this compound (e.g., plant extract, biological fluid)
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary. For biological fluids, protein precipitation followed by centrifugation and filtration is recommended. The final sample should be dissolved in methanol.
-
HPLC Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the calibration standards, followed by the prepared samples.
-
Data Analysis: Record the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: HPLC workflow for this compound quantification.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line, a common preliminary screening for the biological activity of natural products.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway:
While the specific signaling pathway affected by this compound is yet to be elucidated, many natural products with cytotoxic activity are known to induce apoptosis. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 150234 | 10 |
| Standard 2 | 15.2 | 75112 | 5 |
| Sample A | 15.2 | 112589 | 7.5 |
| Sample B | 15.3 | 45035 | 3.0 |
Table 3: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) |
| HeLa | 25.4 |
| A549 | 38.7 |
Conclusion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in natural product research and drug development. The preliminary biological data suggests that this compound exhibits cytotoxic activity against cancer cell lines, warranting further investigation into its mechanism of action.
References
- 1. This compound | CAS:60657-36-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H28O8 | CID 23260007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 5. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
Application Notes and Protocols: Synthesis of Wallichoside Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Wallichoside derivatives and their subsequent structure-activity relationship (SAR) studies. This compound, a cardiac glycoside, presents a promising scaffold for the development of novel therapeutic agents. The following sections outline synthetic strategies, experimental protocols, and data analysis workflows to guide researchers in exploring the therapeutic potential of this compound derivatives. Although specific literature on the synthesis of this compound derivatives is limited, this guide adapts established methods from the synthesis of other cardiac glycosides, such as digitoxin and ouabain analogs.
Introduction to this compound and SAR Studies
This compound is a naturally occurring cardiac glycoside found in organisms such as Microlepia strigosa and Pteris bella[1]. Like other cardiac glycosides, its structure consists of a steroid core, a sugar moiety, and a lactone ring[2]. These compounds are known for their effects on cardiovascular function, and more recently, their potential as anticancer agents has been explored[3].
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity[4][5]. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its therapeutic effects and toxicity. This knowledge is instrumental in designing more potent and selective drug candidates with improved pharmacological profiles[6].
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying three key regions of the molecule: the sugar moiety, the steroidal core, and the lactone ring. These strategies are based on established methods for the chemical modification of other cardiac glycosides[3][7].
2.1. Modification of the Sugar Moiety
The carbohydrate portion of cardiac glycosides plays a significant role in their solubility, bioavailability, and interaction with biological targets. Modifications can include:
-
Glycosylation and Deglycosylation: Selective removal or addition of sugar units. Catalyst-controlled regioselective glycosylation can be employed to add new sugar moieties at specific hydroxyl groups[7][8].
-
Modification of Existing Sugars: Altering the stereochemistry or functional groups of the sugar residues.
-
Neoglycorandomization: Conjugating unprotected sugars to the aglycone to create novel N-glycosides[7].
2.2. Modification of the Steroidal Core
The steroidal backbone is essential for the characteristic "U"-shaped pharmacophore of cardiac glycosides[2]. Modifications to this core can modulate the compound's interaction with its target. Potential modifications include:
-
Hydroxylation/Dehydroxylation: Introducing or removing hydroxyl groups at various positions.
-
Acylation/Alkylation: Modifying existing hydroxyl groups with different acyl or alkyl chains.
-
Introduction of Unsaturation: Creating double bonds within the ring system.
2.3. Modification of the Lactone Ring
The unsaturated lactone ring at the C-17 position is a hallmark of cardiac glycosides and is critical for their biological activity. Modifications can include:
-
Saturation of the Double Bond: Reducing the double bond to a single bond.
-
Ring Opening: Hydrolyzing the lactone to the corresponding hydroxy acid.
-
Introduction of Substituents: Adding functional groups to the lactone ring, for example, through aldol condensation with aldehydes to form benzylidene derivatives[2][3].
Experimental Protocols
The following are generalized protocols adapted from the synthesis of other cardiac glycoside derivatives. These should be optimized for this compound.
3.1. Protocol 1: Regioselective Glycosylation of the Sugar Moiety
This protocol is adapted from a method for the regioselective glycosylation of digitoxin and can be used to introduce a new sugar moiety at a specific hydroxyl group of the this compound sugar chain[7][8].
-
Preparation of the Glycosyl Donor: Prepare the desired glycosyl bromide or thioglycoside donor from the corresponding peracetylated sugar.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the borinic acid catalyst solution.
-
Glycosylation Reaction:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the borinic acid catalyst (0.1 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the glycosyl donor (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir for the specified time (e.g., 24 hours), monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the glycosylated this compound derivative.
-
-
Deprotection (if necessary): If the glycosyl donor was protected (e.g., acetylated), deprotect the product using a suitable method, such as Zemplén deacetylation with sodium methoxide in methanol.
3.2. Protocol 2: Modification of the Lactone Ring via Aldol Condensation
This protocol is based on the synthesis of benzylidene derivatives of k-strophanthidin and can be adapted to introduce a substituent on the lactone ring of this compound[3].
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) and a selected benzaldehyde derivative (1.5 equivalents) in a suitable solvent (e.g., methanol).
-
Add a base catalyst (e.g., sodium hydroxide, 1.2 equivalents) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours), monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent (e.g., chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
-
3.3. Protocol 3: Biological Evaluation - In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic activity of the synthesized this compound derivatives against a panel of cancer cell lines[9].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation for SAR Analysis
The results of the biological evaluation should be summarized in a table to facilitate the analysis of structure-activity relationships.
| Compound ID | Modification | Structure | IC50 (µM) on Cell Line A | IC50 (µM) on Cell Line B |
| This compound | Parent Compound | [Structure of this compound] | ||
| WD-01 | [Modification 1] | [Structure of WD-01] | ||
| WD-02 | [Modification 2] | [Structure of WD-02] | ||
| WD-03 | [Modification 3] | [Structure of WD-03] | ||
| ... | ... | ... |
Visualizations
5.1. Synthetic Workflow for this compound Derivatives
Caption: General synthetic workflow for generating a library of this compound derivatives.
5.2. SAR Study Workflow
Caption: Workflow for a typical structure-activity relationship (SAR) study.
5.3. Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound derivatives.
References
- 1. This compound | C20H28O8 | CID 23260007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Wallichoside as a Chemical Marker in Pteris Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Pteris, encompassing approximately 300 species of ferns, is recognized for its diverse phytochemical composition, including a variety of flavonoids, terpenoids, and pterosins.[1] These compounds are of significant interest for their potential pharmacological activities and their utility in chemotaxonomic classification. Wallichoside, a pterosin glycoside, has been identified within this genus and presents as a potential candidate for a chemical marker for specific Pteris species. A chemical marker is a compound or a group of compounds that can be used for the identification and quality control of a plant species. This document provides detailed application notes and protocols for the investigation of this compound as a chemical marker for the Pteris genus.
This compound: A Potential Chemotaxonomic Marker
This compound has been isolated from the rhizomes of Pteris wallichiana, and its structure has been identified as the 3-β-d-glucoside of (2S, 3S)-pterosin C.[2] While the presence of this compound has been confirmed in P. wallichiana, its distribution and concentration across the diverse Pteris genus are not yet extensively documented. For this compound to be established as a reliable chemical marker, further research is required to determine its specificity and quantitative variation among different Pteris species. If this compound is found to be consistently present in high concentrations in a specific subset of Pteris species, it could serve as a valuable tool for authenticating raw plant material and ensuring the quality and consistency of herbal preparations and pharmaceutical products derived from these species.
Quantitative Data Summary
Currently, there is a notable lack of comprehensive quantitative data for this compound across a wide range of Pteris species in published literature. The available studies have primarily focused on the isolation and structural elucidation of this compound from Pteris wallichiana.[2] To facilitate the use of this compound as a chemical marker, it is imperative to generate quantitative data. The following table is a template for researchers to populate as data becomes available through the application of the protocols outlined below.
| Pteris Species | Plant Part | This compound Concentration (mg/g of dry weight) | Reference |
| Pteris wallichiana | Rhizome | Data to be determined | |
| Pteris multifida | Whole Plant | Data to be determined | |
| Pteris ensiformis | Whole Plant | Data to be determined | |
| Pteris cretica | Aerial Parts | Data to be determined | |
| Pteris biaurita | Whole Plant | Data to be determined |
Experimental Protocols
The following protocols are proposed for the extraction, isolation, and quantification of this compound from Pteris species. These are generalized methods based on standard phytochemical techniques and may require optimization for specific species and laboratory conditions.
Protocol 1: Extraction of this compound from Pteris Plant Material
This protocol describes a method for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered Pteris plant material (rhizomes, leaves, or whole plant)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Dichloromethane (analytical grade)
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Sample Preparation: Air-dry the collected plant material in the shade, then pulverize it into a coarse powder using a mechanical grinder.
-
Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with subsequent analysis, pre-extract the powdered plant material with n-hexane.
-
Soak the plant powder in n-hexane (1:10 w/v) for 24 hours at room temperature.
-
Filter the mixture and discard the n-hexane extract.
-
Allow the plant residue to air-dry completely.
-
-
Maceration Extraction:
-
Submerge the defatted plant powder in methanol (1:10 w/v) in a sealed container.
-
Agitate the mixture periodically for 72 hours at room temperature. For enhanced extraction efficiency, ultrasonication can be employed for 30-minute intervals three times a day.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper to remove solid plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Storage: Store the crude extract in a desiccator at 4°C until further analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification of this compound
This protocol provides a starting point for the development and validation of an HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A suggested starting gradient is:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-90% A
-
30-35 min: 90% A (hold)
-
35-40 min: 90-10% A (return to initial conditions)
-
40-45 min: 10% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of a pure this compound standard (a preliminary scan between 200-400 nm is recommended).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract (from Protocol 1) in methanol to a specific concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
-
Express the final concentration as mg of this compound per gram of dry plant material.
-
Protocol 3: Method Validation
For the HPLC-UV method to be considered reliable, it must be validated according to established guidelines (e.g., ICH guidelines). The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank (solvent), a standard solution, and a sample extract.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis of the peak area versus concentration.
-
Precision: The closeness of agreement among a series of measurements. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same sample on different days by different analysts.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the pure standard is added to a sample, and the percentage of the standard recovered is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion and Future Directions
This compound holds promise as a chemical marker for the chemotaxonomic classification and quality control of Pteris species. However, comprehensive studies are needed to establish its distribution and concentration across the genus. The protocols provided in this document offer a framework for researchers to systematically investigate the potential of this compound as a chemical marker. Future work should focus on:
-
Screening a wide variety of Pteris species for the presence and quantity of this compound.
-
Investigating the potential influence of geographical location, harvesting time, and post-harvest processing on this compound content.
-
Exploring the presence of this compound in closely related genera to confirm its specificity to Pteris.
By addressing these research gaps, the scientific community can fully elucidate the role of this compound as a valuable chemotaxonomic tool for the Pteris genus.
References
Troubleshooting & Optimization
"challenges in Wallichoside isolation from complex plant matrix"
Welcome to the technical support center for the isolation of Wallichoside from complex plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically isolated?
This compound is a natural sesquiterpenoid compound, specifically (2S,3S)-Pterosin C 3-O-β-glucopyranoside. It is a type of pterosin glycoside. It has been isolated from ferns of the Pteris genus, with Pteris wallichiana being a known source.
Q2: What are the general steps for isolating this compound?
The isolation of this compound generally involves a multi-step process that includes:
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Sample Preparation: Drying and grinding of the plant material (typically rhizomes or aerial parts).
-
Extraction: Solid-liquid extraction using a polar solvent.
-
Solvent Partitioning: Sequential separation of the crude extract based on polarity.
-
Chromatographic Purification: A series of column chromatography steps to isolate this compound.
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Final Purification: High-performance liquid chromatography (HPLC) for obtaining high-purity this compound.
-
Structural Elucidation: Confirmation of the isolated compound's structure using spectroscopic methods.
Q3: What are the key chemical properties of this compound?
Based on its structure and information for similar compounds, here are some key properties:
| Property | Value/Description | Source |
| Molecular Formula | C₂₀H₂₈O₈ | PubChem |
| Molecular Weight | 396.43 g/mol | PubChem |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |
| Compound Class | Sesquiterpenoid, Pterosin Glycoside | - |
Q4: What are the major challenges in isolating this compound?
The primary challenges include:
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Low abundance: this compound may be present in low concentrations in the plant matrix.
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Complex matrix: The presence of numerous other structurally similar compounds, such as other pterosins, flavonoids, and phenolic acids, can interfere with purification.[1][2][3]
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Potential for degradation: As a glycoside, this compound may be susceptible to hydrolysis under certain pH and temperature conditions.[4][5]
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Co-elution of impurities: Structurally related compounds can be difficult to separate using standard chromatographic techniques.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound isolation.
Low Yield of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the initial crude extract. | Improper plant material preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces extraction efficiency. | Ensure the plant material is thoroughly dried (e.g., shade-dried or in a low-temperature oven at 40-50°C) and ground to a fine, uniform powder to maximize surface area for solvent penetration. |
| Inappropriate solvent selection: The solvent may not be polar enough to efficiently extract the glycoside. | Use polar solvents like 70-80% ethanol or methanol for the initial extraction. These have been shown to be effective for pterosin glycosides. | |
| Insufficient extraction time or temperature: The extraction may not be long enough or at an optimal temperature. | Optimize the extraction time. For maceration, allow for at least 24-48 hours with periodic agitation. For methods like Soxhlet or reflux, ensure an adequate number of cycles. | |
| Poor solvent-to-solid ratio: An insufficient volume of solvent will not effectively extract the target compound. | Increase the solvent-to-solid ratio. A common starting point is 1:10 (w/v), but this may need to be optimized. |
Low Purity After Initial Purification Steps
| Symptom | Possible Cause | Suggested Solution |
| The extract after solvent partitioning or initial column chromatography is still a complex mixture. | Ineffective solvent partitioning: The chosen solvents may not be providing a clean separation of compounds based on polarity. | A typical and effective partitioning scheme for pterosin glycosides involves sequential extraction of the aqueous crude extract with petroleum ether (to remove nonpolar compounds), dichloromethane or chloroform, and then ethyl acetate. The glycosides tend to enrich in the more polar fractions like ethyl acetate and n-butanol. |
| Co-elution of impurities: Pteris wallichiana is known to contain other pterosins, flavonoids (apigenin, luteolin), and phenolic acids (caffeic acid, chlorogenic acid) which may have similar polarities to this compound.[1][2][3] | Employ a multi-step chromatographic approach. Start with silica gel column chromatography with a gradient elution (e.g., chloroform-methanol or ethyl acetate-methanol). Follow this with size-exclusion chromatography (e.g., Sephadex LH-20) to separate based on molecular size. |
Problems During HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC. | Column overload: Injecting too concentrated a sample. | Dilute the sample before injection. |
| Inappropriate mobile phase: The pH or solvent composition is not optimal. | For pterosin glycosides, a reversed-phase C18 column is commonly used. A gradient elution with water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol is a good starting point. Adjust the gradient profile to improve separation. | |
| Column degradation: The column may be contaminated or has reached the end of its lifespan. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Low recovery from the HPLC column. | Adsorption of this compound to the column: The compound may be irreversibly binding to the stationary phase. | Ensure the mobile phase is compatible with the compound and column. Sometimes, adding a small amount of a competing agent can help. |
| Degradation on the column: The compound may be unstable under the HPLC conditions. | Based on stability data for similar illudane glycosides, this compound is likely most stable in neutral to slightly acidic conditions (pH 5.2-6.5) and at lower temperatures.[4][5] Avoid strongly acidic or basic mobile phases and consider running the HPLC at a controlled, lower temperature if degradation is suspected. |
Experimental Protocols
Detailed Methodology for this compound Isolation
This protocol is a synthesized methodology based on common practices for isolating pterosin glycosides from Pteris species.
-
Plant Material Preparation:
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Collect fresh aerial parts or rhizomes of Pteris wallichiana.
-
Air-dry the plant material in the shade or in a ventilated oven at a temperature not exceeding 50°C.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the plant residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Petroleum ether (to remove lipids and other nonpolar compounds).
-
Dichloromethane.
-
Ethyl acetate.
-
n-Butanol.
-
-
Collect each fraction separately and concentrate them to dryness using a rotary evaporator. This compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
-
Column Chromatography (Silica Gel):
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Subject the enriched fraction (e.g., ethyl acetate fraction) to silica gel column chromatography.
-
Use a gradient elution system, starting with a less polar mobile phase and gradually increasing the polarity. A common system is a gradient of chloroform to methanol or ethyl acetate to methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions that show a similar profile and contain the target compound.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove smaller and larger molecular weight impurities.
-
-
Semi-Preparative HPLC:
-
Perform final purification of the this compound-containing fraction using semi-preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector, with wavelength monitoring based on the UV absorbance maxima of pterosins (typically around 220, 260, and 310 nm).
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Collect the peak corresponding to this compound.
-
-
Structure Confirmation:
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Confirm the identity and purity of the isolated this compound using:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.
-
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from Pteris wallichiana.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields during this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence and stability of ptesculentoside, caudatoside and ptaquiloside in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving Wallichoside Extraction Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Wallichoside. As specific literature on this compound extraction is limited, this guide is based on established principles for the extraction of glycosides from plant materials, particularly related pterosin glycosides found in Pteridaceae family plants like Microlepia strigosa and Pteris bella.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its natural sources?
This compound, also known as Pterosin C 3-glucoside, is a glycoside of a pterosin sesquiterpene. It is not a flavonoid. Its known natural sources include ferns of the Pteridaceae family, such as Microlepia strigosa and Pteris bella.
Q2: What are the general steps for extracting this compound?
A typical extraction process for a glycoside like this compound involves:
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Preparation of Plant Material: Drying and grinding the plant material to a fine powder to increase the surface area for extraction.[1]
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Extraction: Using a suitable solvent to draw out the this compound from the plant matrix. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[2][3]
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Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract to reduce the solvent volume.[3]
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Purification: Isolating this compound from other co-extracted compounds using techniques like liquid-liquid partitioning and chromatography.[1]
Q3: Which solvents are most effective for this compound extraction?
As this compound is a glycoside, it is a relatively polar molecule. Therefore, polar solvents or aqueous-organic solvent mixtures are generally most effective.[1] Good starting points include:
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Methanol or ethanol mixed with water (e.g., 70-80% alcohol).[2][4]
-
Acidified methanol (e.g., methanol with 1.0 N HCl) has been used for the extraction of other glycosides.
The optimal solvent system should be determined empirically.
Q4: How can I improve the yield of this compound extraction?
Optimizing several key parameters can significantly improve the extraction yield. These include:
-
Solvent Choice and Concentration: The polarity of the solvent should be matched to this compound.
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Extraction Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may cause degradation.[2]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Solid-to-Solvent Ratio: A higher solvent volume can prevent saturation and lead to more complete extraction.[5]
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Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption.[2]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to a uniform powder to maximize surface area.[1] |
| Inappropriate Solvent | The solvent may be too non-polar. Switch to a more polar solvent system like a methanol-water or ethanol-water mixture.[2] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, allow for a longer duration with regular agitation. For heat-based methods, ensure the temperature is appropriate and not causing degradation.[2] |
| Poor Solid-to-Solvent Ratio | An insufficient volume of solvent can lead to incomplete extraction. Increase the solvent-to-solid ratio to ensure all the target compound is dissolved.[5] |
Issue 2: Co-extraction of Impurities
| Possible Cause | Recommended Solution |
| Solvent is Not Selective Enough | Use a more selective solvent system or perform a stepwise extraction with solvents of increasing polarity to separate compounds based on their solubility. |
| Presence of Pigments and Tannins | Pre-wash the plant material with a non-polar solvent to remove some impurities before the main extraction. Consider using a purification step like solid-phase extraction (SPE) before further chromatography. |
Issue 3: Degradation of this compound During Extraction
| Possible Cause | Recommended Solution |
| High Extraction Temperatures | High temperatures can lead to the hydrolysis of the glycosidic bond.[2] Lower the extraction temperature or use a non-thermal extraction method like ultrasound-assisted extraction at a controlled temperature. |
| Presence of Acids or Bases | The pH of the extraction medium can affect the stability of the glycoside. Neutralize the extract if necessary and avoid harsh acidic or alkaline conditions unless required for a specific purpose.[6] |
| Prolonged Extraction Times in the Presence of Water | Long exposure to water, especially at elevated temperatures, can promote hydrolysis.[7] Minimize extraction time where possible. |
Experimental Protocols
Note: The following protocols are generalized for glycoside extraction and should be optimized for this compound.
Protocol 1: Maceration Extraction
-
Preparation: Weigh 50g of finely powdered, dried plant material (Microlepia strigosa or Pteris bella).
-
Extraction: Place the powder in a sealed container and add 500 mL of 80% methanol. Let it stand for 48-72 hours at room temperature with occasional shaking.[1]
-
Filtration: Filter the mixture through cheesecloth and then a suitable filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10g of finely powdered, dried plant material.
-
Extraction: Place the powder in an extraction vessel and add 200 mL of 70% ethanol (1:20 w/v ratio).[2] Place the vessel in an ultrasonic bath.
-
Sonication: Sonicate for 30-40 minutes at a controlled temperature (e.g., 40-50°C).[2]
-
Separation: Centrifuge the mixture to separate the solid material from the liquid extract.
-
Concentration: Decant the supernatant and concentrate it using a rotary evaporator.
Data Presentation
Table 1: Example of Extraction Parameter Optimization for a Glycoside
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Solvent | 100% Methanol | e.g., 1.2 | 80% Methanol | e.g., 1.8 | Aqueous-organic mixtures are often more effective for polar glycosides.[2] |
| Temperature | 25°C | e.g., 1.5 | 50°C | e.g., 2.1 | Increased temperature can improve solubility and extraction rate.[2] |
| Time | 30 min | e.g., 1.7 | 60 min | e.g., 2.0 | Longer extraction time allows for more complete dissolution of the target compound. |
| Method | Maceration | e.g., 1.4 | UAE | e.g., 2.3 | UAE can enhance extraction efficiency through cavitation effects.[2] |
Note: The yield data presented are illustrative examples and not based on actual experimental results for this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Wallichoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Wallichoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
-
Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the separation?
-
Answer: Poor resolution is a common challenge when separating structurally similar isomers like this compound. Here are several strategies to improve peak separation:
-
Optimize the Mobile Phase Gradient: Isomers with minor structural differences often require a shallow gradient to enhance separation. A slow, gradual increase in the organic solvent concentration can significantly improve resolution.[1] If you are using a steep gradient, consider making it shallower over a longer run time.
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution pattern and potentially resolve the isomers.[2][3] Methanol can sometimes offer different selectivity for steroidal saponins.[4]
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can affect retention and selectivity.[3][5] While this compound is a neutral glycoside, this can be relevant if impurities are interfering with the separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
-
Column Selection: While C18 columns are commonly used for saponin separation, other stationary phases can provide different selectivities.[2] Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative separation mechanisms that can be effective for isomers.
-
Problem 2: Peak Tailing
-
Question: The peaks for my this compound isomers are asymmetrical with a noticeable tail. What could be causing this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mitigate these interactions. Using a highly end-capped column can also minimize this effect.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem 3: Inconsistent Retention Times
-
Question: The retention times for my this compound isomers are shifting between injections. What is causing this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of the more volatile organic component. Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed and delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A1: Based on methods for structurally similar steroidal saponins, a good starting point is a reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol.[2] Since this compound isomers are likely to have very similar hydrophobicities, a shallow gradient is recommended to achieve separation.[1]
Q2: What type of detector is most suitable for the analysis of this compound?
A2: Steroidal saponins like this compound often lack a strong chromophore for UV detection.[2][6] While detection at low wavelengths (e.g., 203-210 nm) is possible, it may suffer from baseline noise and interference.[7] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are often more suitable for sensitive and specific detection of these compounds.[2][6]
Q3: How can I confirm the identity of the separated this compound isomers?
A3: While HPLC can separate the isomers, it cannot definitively identify them without reference standards. The most reliable method for structural confirmation is to couple the HPLC system to a mass spectrometer (LC-MS).[6] High-resolution mass spectrometry can provide accurate mass measurements, and tandem mass spectrometry (MS/MS) can generate fragmentation patterns that can help to distinguish between isomers.
Q4: Is it possible to scale up the separation to preparative HPLC for isolating individual isomers?
A4: Yes, analytical methods can be scaled up to preparative HPLC. The primary considerations for scale-up are increasing the column diameter and particle size, and adjusting the flow rate accordingly. Method optimization will be required to maximize loading capacity while maintaining adequate separation.
Experimental Protocols
As specific literature on the HPLC separation of this compound isomers is limited, the following protocol is a recommended starting point for method development, based on successful separations of similar steroidal saponins like diosgenin and other furostanol glycosides.[7][8][9]
Recommended Starting HPLC Method for this compound Isomer Separation
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 30% B to 70% B over 40 minutes (linear) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD or MS (or UV at 203 nm if others are unavailable) |
Note: This is a starting point. The gradient profile, in particular, may need to be optimized to achieve baseline separation of the this compound isomers. A shallower gradient over a longer time may be necessary.
Quantitative Data
The following table provides hypothetical but realistic quantitative data for the separation of two this compound isomers under different mobile phase conditions, illustrating the potential impact of method modifications on retention time and resolution.
Table 1: Example Separation Data for Two this compound Isomers
| Condition | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Method 1: Acetonitrile Gradient (30-70% over 40 min) | 25.2 | 26.1 | 1.3 |
| Method 2: Methanol Gradient (40-80% over 40 min) | 28.5 | 29.8 | 1.6 |
| Method 3: Shallow Acetonitrile Gradient (40-55% over 60 min) | 35.8 | 37.5 | 2.1 |
Visualizations
Caption: Workflow for HPLC method development for this compound isomers.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Application of linear gradient elution in countercurrent chromatography for the separation of triterpenoid saponins from the roots of Pulsatilla koreana Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Resolving Peak Tailing in Wallichoside Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of Wallichoside. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols and visual aids to facilitate rapid problem resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a common chromatographic distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape instead of an ideal symmetrical Gaussian peak.[1] This is problematic for several reasons: it significantly reduces the resolution between closely eluting compounds, can mask small impurity peaks, and complicates accurate quantification because integration algorithms struggle to determine the precise start and end of the peak.[1][2]
Q2: What are the most likely causes of peak tailing for a polar glycoside like this compound?
The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3][4] For this compound, a polar compound with multiple hydroxyl groups, the most common causes are:
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Secondary Interactions: this compound's polar hydroxyl (-OH) groups can form hydrogen bonds with active silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[1][5] This secondary interaction, in addition to the primary reversed-phase retention mechanism, causes some molecules to be retained longer, leading to a "tail".[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column's inlet frit or within the packing bed can distort the flow path and cause tailing for all peaks.[5][6] This can also happen if the column bed deforms or a void forms at the inlet.[1][3]
-
Mobile Phase pH: While this compound is not strongly basic, the pH of the mobile phase influences the ionization state of the silica surface's silanol groups. At mid-range pH, these groups are ionized and more active, increasing the potential for secondary interactions.[1][7]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[5][6]
Q3: How do I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial to efficiently identify the root cause. The recommended workflow is to first investigate issues related to the column and system, as these often affect all peaks, before moving to mobile phase and sample-specific factors. The logical troubleshooting flow is detailed in the diagram below.
Caption: A logical workflow for troubleshooting peak tailing.
Q4: Can mobile phase pH adjustment help reduce tailing for this compound?
Yes, adjusting the mobile phase pH is a powerful tool for reducing peak tailing, even for non-basic compounds.[8] The acidic silanol groups on the silica surface are fully protonated and thus less active at a low pH (typically below 3).[3][9] By operating at a low pH, you can suppress the secondary hydrogen bonding interactions between this compound and the stationary phase, leading to a more symmetrical peak shape.[10]
Q5: What column chemistry is best to prevent peak tailing with this compound?
Using a modern, high-purity silica column is essential. Specifically, look for columns that are "end-capped". End-capping is a process that chemically treats most of the residual silanol groups, making them much less interactive.[3][4] Columns described as "polar-embedded" or those using hybrid silica-organic particles also offer excellent peak shape for polar analytes by shielding the silanol groups from interaction.[4][7]
Q6: How can I tell if my column is overloaded or contaminated?
-
Column Overload: The classic symptom of mass overload is a peak that looks like a right triangle, often accompanied by a decrease in retention time as the sample concentration increases.[5][11] To confirm, dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape becomes more symmetrical and the retention time is stable, the original sample was overloaded.[6][11]
-
Contamination: Contamination usually manifests as a gradual decline in performance, including increased peak tailing, broader peaks, and rising backpressure over a series of injections.[1][6] If the tailing problem appeared suddenly, it is more likely a blocked frit at the column inlet.[11]
Troubleshooting Guides & Data
Troubleshooting Summary Table
The table below summarizes common causes of peak tailing for this compound and the recommended corrective actions.
| Potential Cause | Symptoms | Recommended Action | Key Parameters / Notes |
| Secondary Silanol Interactions | Tailing specific to polar analytes like this compound. | Lower mobile phase pH. Use an end-capped column. Add a buffer. | pH < 3 suppresses silanol ionization.[3][9] Use modern Type B or hybrid silica columns.[4] Buffer concentration of 10-25 mM is often sufficient.[12] |
| Column Contamination / Blockage | All peaks in the chromatogram are tailing or split. Often accompanied by high backpressure. | Reverse and flush the column. If ineffective, replace the column. | Use a guard column and filter samples to prevent contamination.[1] See Protocol 3 for flushing. |
| Column Overload | Peak has a "right triangle" shape. Retention time may decrease with higher concentration. | Reduce the amount of sample injected. | Dilute the sample or inject a smaller volume.[5][6] See Protocol 4 for diagnosis. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing. | Minimize tubing length and use narrow internal diameter (I.D.) tubing. | Use tubing with ≤0.005" I.D. between the injector, column, and detector.[7] |
| Sample Solvent Mismatch | Distorted or split peaks, especially if the sample is dissolved in a stronger solvent than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | If a different solvent must be used, ensure it is weaker than the mobile phase. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting Workflow
This protocol follows the logic outlined in the troubleshooting diagram.
-
Assess the Scope: Observe the chromatogram. Is only the this compound peak tailing, or are all peaks affected?
-
Investigate Column (If all peaks tail):
-
Remove any guard column and re-inject. If the peak shape improves, the guard column is the issue and should be replaced.[11]
-
If there is no guard column or the problem persists, suspect a blocked inlet frit. Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (see Protocol 3).[11]
-
If flushing fails, the column may be permanently damaged or have a void. Replace it with a new column of the same type to confirm.[1][3]
-
-
Optimize Mobile Phase (If only this compound tails):
-
Prepare a new mobile phase with the aqueous portion adjusted to a pH of ~3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Equilibrate the system and inject.[9]
-
If tailing improves but is not eliminated, increase the ionic strength by adding a buffer (e.g., 20 mM phosphate buffer) to the mobile phase.[12]
-
-
Check for Overload:
-
If mobile phase adjustments do not resolve the issue, perform a sample dilution study as described in Protocol 4.
-
Protocol 2: Mobile Phase Optimization
Objective: To reduce silanol interactions by adjusting mobile phase pH and buffer strength.
Materials:
-
HPLC-grade water, organic solvent (acetonitrile or methanol)
-
Acidifier (e.g., HPLC-grade formic acid, phosphoric acid)
-
Buffer salt (e.g., monobasic potassium phosphate)
Procedure:
-
pH Adjustment: Prepare the aqueous component of your mobile phase. Before mixing with the organic solvent, use a calibrated pH meter to adjust the pH to 3.0 ± 0.1 by adding the acidifier dropwise.[9]
-
System Equilibration: Flush the HPLC system with the new, low-pH mobile phase for at least 10-15 column volumes or until the baseline is stable.
-
Analysis: Inject the this compound standard and evaluate the peak shape.
-
Buffer Addition (Optional): If further improvement is needed, prepare a buffered mobile phase. For a 20 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate in the aqueous phase before pH adjustment and organic solvent mixing.
-
Re-analysis: Equilibrate the system with the buffered mobile phase and re-inject the sample. Compare the tailing factor to the previous run.
Protocol 3: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase C18 column.
Procedure:
-
Disconnect: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse: Reverse the column direction (connect the outlet to the pump and the inlet to waste).
-
Flush Sequence: Flush the column with at least 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade Water (to remove salts and buffers)
-
Isopropanol (for strongly non-polar contaminants)
-
Methanol
-
Acetonitrile
-
-
Re-orient and Equilibrate: Return the column to its normal flow direction. Flush with your mobile phase (without buffer) for 15 column volumes, then re-equilibrate with the complete mobile phase until the baseline is stable. Note: Always consult the column manufacturer's guidelines for solvent compatibility and pressure limits.[2]
Protocol 4: Diagnosing Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample mass.
Procedure:
-
Prepare Dilutions: Create a series of dilutions of your this compound sample in the mobile phase (e.g., 1:2, 1:5, 1:10, 1:100).
-
Sequential Injection: Inject the samples, starting with the most dilute and moving to the most concentrated. Keep the injection volume constant.
-
Analyze Results:
-
Peak Shape: Observe the USP tailing factor for each peak. If the tailing factor decreases significantly at lower concentrations, overload is likely.
-
Retention Time: Note the retention time for each peak. A slight decrease in retention time at higher concentrations is another indicator of overload.[11]
-
Visualization of the Tailing Mechanism
The diagram below illustrates how secondary interactions with residual silanol groups cause peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
Wallichoside Solubility Solutions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with Wallichoside in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as Pterosin C 3-glucoside, is a sesquiterpenoid compound.[1][2] Its chemical formula is C₂₀H₂₈O₈ and it has a molecular weight of approximately 396.43 g/mol .[1]
Q2: In which solvents is this compound soluble?
According to supplier data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Like other cardiac glycosides, it is expected to be highly soluble in aqueous solutions of methanol and ethanol, but only slightly soluble in water alone.[3]
Q3: What is the recommended starting solvent for creating a stock solution for bioassays?
For most cell-based bioassays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with low aqueous solubility.[4][5][6] A common practice is to prepare a high-concentration stock solution, for example at 20 mM, in DMSO.[7]
Q4: My this compound solution precipitated after dilution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low water solubility.[4] Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Optimize the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
-
Increase the Percentage of Co-solvent (if permissible): If your assay can tolerate a higher concentration of DMSO, slightly increasing the final percentage (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control to check for solvent toxicity at the new concentration.
-
Use a Different Solubilizing Agent: Consider the use of other excipients or co-solvents, but these must be validated for compatibility with your specific bioassay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Insufficient solvent volume or inadequate mixing. | Ensure you are using a recommended solvent like DMSO.[1] To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1] |
| Precipitate forms in the stock solution during storage | The compound may have low solubility in the chosen solvent at storage temperatures (e.g., -20°C). | While stock solutions can often be stored at -20°C, it is best practice to prepare and use the solution on the same day.[1] If storage is necessary, ensure the container is sealed tightly. Before use, bring the stock solution to room temperature and vortex to ensure any precipitate has redissolved. |
| Inconsistent or non-reproducible bioassay results | This could be due to incomplete solubilization or precipitation of this compound at the final assay concentration, leading to an inaccurate effective dose.[4] | Visually inspect all wells of your assay plate for any signs of precipitation or turbidity.[8] Prepare fresh dilutions for each experiment. Consider performing a solubility test in your final assay medium before conducting the full experiment. |
| High background signal or cellular toxicity | The solvent (e.g., DMSO) concentration may be too high for the cell line being used. | Determine the maximum tolerable DMSO concentration for your specific cell line. Ensure the final DMSO concentration in all wells, including controls, is consistent and below this toxic threshold. |
Data Summary: this compound Solubility
Quantitative solubility data for this compound is not extensively published. The table below summarizes the available qualitative information. Researchers should perform their own solubility tests to determine the precise limits in their specific experimental systems.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not specified | Recommended for preparing high-concentration stock solutions.[7] |
| Ethanol / Methanol (aqueous) | Likely Soluble | Not specified | Most cardiac glycosides are highly soluble in aqueous alcohol solutions.[3] |
| Chloroform | Soluble[1] | Not specified | Generally not suitable for aqueous bioassays. |
| Dichloromethane | Soluble[1] | Not specified | Generally not suitable for aqueous bioassays. |
| Ethyl Acetate | Soluble[1] | Not specified | Generally not suitable for aqueous bioassays. |
| Acetone | Soluble[1] | Not specified | Generally not suitable for aqueous bioassays. |
| Water | Slightly Soluble | Not specified | Like most cardiac glycosides, solubility in pure water is expected to be low.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in bioassays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM). For a 10 mM stock, this would be 3.964 mg of this compound per 1 mL of DMSO.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and/or place it in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed tubes. For best results, it is recommended to prepare fresh solutions on the day of the experiment.[1]
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the approximate solubility limit of this compound in a specific aqueous bioassay buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous bioassay buffer (e.g., DMEM, RPMI-1640, PBS)
-
Clear microplate or microcentrifuge tubes
-
Plate reader or nephelometer (optional)
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock solution into your aqueous bioassay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all samples.
-
Include a "vehicle control" sample containing only the buffer and the same final concentration of DMSO.
-
Incubate the samples under the same conditions as your planned bioassay (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).
-
Visually inspect each sample against a dark background for any signs of precipitation, cloudiness, or crystal formation.
-
(Optional) For a more quantitative assessment, measure the turbidity of each sample using a plate reader at a wavelength of ~600 nm or a nephelometer. A significant increase in signal compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear and free of precipitate is the approximate solubility limit of this compound in that specific medium.
Visualizations
Experimental Workflow for Addressing Solubility
The following diagram outlines a logical workflow for researchers to systematically address solubility issues with this compound.
Potential Signaling Pathways of this compound
This diagram illustrates the potential molecular mechanisms of this compound, based on its classification as a cardiac glycoside and studies on related pterosin compounds. The primary target is the Na+/K+-ATPase pump, with downstream effects on intracellular ion concentrations and related signaling cascades.
References
- 1. This compound | CAS:60657-36-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H28O8 | CID 23260007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amu.edu.az [amu.edu.az]
- 4. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. CN109897083A - Cardiac glycoside compounds and the preparation method and application thereof - Google Patents [patents.google.com]
- 8. bioassaysys.com [bioassaysys.com]
"minimizing degradation of Wallichoside during extraction"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Wallichoside during the extraction process. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The stability of this compound, a cardiac glycoside, can be compromised by several factors during extraction. Based on the behavior of similar compounds like other cardiac glycosides and phenolic compounds, the primary factors include:
-
Temperature: High temperatures used in conventional extraction methods like Soxhlet and heat reflux can lead to thermal degradation.[1][2] Many bioactive compounds are thermolabile, and prolonged exposure to heat can break down their structure.[3]
-
pH: The pH of the extraction solvent can significantly impact the stability of glycosides. Both acidic and alkaline conditions can potentially lead to hydrolysis of the glycosidic bond, separating the sugar moiety from the steroid core.[4][5][6]
-
Solvent Type: The choice of solvent is crucial not only for extraction efficiency but also for the stability of the target compound. The polarity of the solvent can influence the degradation rate.[7][8][9][10]
-
Light Exposure: Some cardiac glycosides are sensitive to light (photodegradation). Exposure to direct light during the extraction and subsequent processing steps should be minimized.[5]
-
Enzymatic Activity: If the plant material is not properly handled and dried, endogenous enzymes present in the plant matrix can degrade this compound.[11][12][13]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: Which extraction methods are recommended to minimize this compound degradation?
A2: To minimize degradation, it is advisable to employ modern, non-thermal or low-temperature extraction techniques. These methods often require shorter extraction times, further reducing the risk of degradation.[14][15] Recommended methods include:
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at room temperature or with minimal heating. This significantly reduces the risk of thermal degradation.[14][15][16][17]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly and rapidly. While it involves heat, the extraction times are significantly shorter than conventional methods, which can help preserve thermolabile compounds.[1][3][18] Careful control of microwave power and temperature is essential to prevent degradation.[3][18]
-
Maceration: This is a simple technique that involves soaking the plant material in a solvent at room temperature for an extended period. The absence of heat makes it a gentle method, though it can be time-consuming.
Q3: What are the ideal storage conditions for the plant material and the final extract to prevent this compound degradation?
A3: Proper storage is critical to maintaining the integrity of this compound.
-
Plant Material: The plant material should be dried promptly after harvesting at a low temperature (e.g., 40-50°C) in a well-ventilated area, protected from direct sunlight, to inactivate enzymes and prevent microbial growth.[14] Once dried, it should be stored in a cool, dark, and dry place in an airtight container.
-
Extract: The final this compound extract should be stored in a tightly sealed, amber-colored glass vial to protect it from light and oxygen. For long-term storage, it is recommended to keep the extract at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C or lower).
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | 1. Switch to a milder extraction technique: If using a high-temperature method like Soxhlet, consider switching to Ultrasound-Assisted Extraction (UAE) or maceration at room temperature. 2. Optimize extraction parameters: If using MAE, reduce the microwave power and extraction time. For UAE, optimize the amplitude and cycle. 3. Control the pH: Ensure the pH of the extraction solvent is neutral or slightly acidic, as extreme pH can cause hydrolysis.[4][5] |
| Incomplete Extraction | 1. Increase extraction time: For methods like maceration, ensure sufficient time for the solvent to penetrate the plant material. 2. Reduce particle size: Grinding the plant material to a fine powder increases the surface area for extraction. 3. Select an appropriate solvent: Use a solvent or solvent mixture with optimal polarity for this compound. Ethanol or methanol, often in aqueous mixtures, are commonly used for cardiac glycosides.[14] |
| Improper Sample Preparation | 1. Ensure proper drying: Inadequate drying can lead to enzymatic degradation before extraction even begins. Dry the plant material at a controlled low temperature.[14] |
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Analyze the degradation products: If possible, use techniques like LC-MS/MS to identify the mass of the unknown peaks and compare them to the mass of this compound to hypothesize potential degradation pathways (e.g., loss of a sugar moiety). 2. Re-extract under milder conditions: Perform a new extraction using a low-temperature method (e.g., UAE or maceration) and compare the chromatograms to see if the unknown peaks are reduced or absent. |
| Co-extraction of Impurities | 1. Optimize the extraction solvent: A more selective solvent might reduce the co-extraction of impurities. 2. Perform a sample clean-up step: Use techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction to purify the crude extract before chromatographic analysis. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE to minimize degradation.
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of 70% ethanol to the plant material in a flask.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
Store the final extract in a dark, airtight container at 4°C.
Data Presentation
Table 1: Comparison of Extraction Methods for Glycosides
| Extraction Method | Typical Temperature | Typical Extraction Time | Potential for Degradation |
| Maceration | Room Temperature | 24 - 72 hours | Low |
| Heat Reflux | Boiling point of solvent | 4 - 8 hours | High |
| Soxhlet | Boiling point of solvent | 6 - 24 hours | High |
| Ultrasound-Assisted Extraction (UAE) | Room Temperature to 60°C | 20 - 60 minutes | Low to Moderate |
| Microwave-Assisted Extraction (MAE) | 50 - 150°C | 5 - 30 minutes | Moderate to High (if not optimized) |
Visualizations
Caption: Workflow for this compound extraction designed to minimize degradation.
Caption: Factors leading to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables [mdpi.com]
- 9. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic degradation of thiolated chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms [mdpi.com]
- 15. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Refining Cell-Based Assay Protocols for Wallichoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wallichoside. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound, also known as Pterosin C 3-glucoside, is a natural compound. Studies have shown that it possesses cytotoxic activity against certain cancer cell lines, such as the HCT116 human colon cancer cell line. Its mechanism of action involves the induction of apoptosis, or programmed cell death.
Q2: Which cell line is recommended for initial studies with this compound?
A2: Based on published data, the HCT116 human colon cancer cell line is a suitable model for studying the cytotoxic and apoptotic effects of this compound.
Q3: What are the key assays to assess the biological activity of this compound?
A3: The following cell-based assays are recommended:
-
MTT Assay: To determine the cytotoxicity and the half-maximal inhibitory concentration (IC50) of this compound.
-
Annexin V/PI Apoptosis Assay: To detect and quantify apoptosis induced by this compound.
-
Caspase Activity Assay: To measure the activity of key apoptosis-related enzymes, such as caspase-9, to elucidate the apoptotic pathway.
Q4: What signaling pathways are potentially involved in this compound-induced apoptosis?
A4: Current evidence points towards the involvement of the intrinsic apoptosis pathway , as indicated by the activation of caspase-9. Additionally, based on studies with other glycosides in colon cancer cells, the NF-κB and MAPK signaling pathways may also play a role in modulating the apoptotic response. Further investigation is recommended to confirm their specific involvement in this compound's mechanism of action.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Interference of this compound with the MTT reagent. | - Use fresh, sterile reagents and media.- Run a control with this compound and MTT reagent in cell-free wells to check for direct reduction of MTT. |
| Low signal or poor dose-response | - Sub-optimal cell density.- Incorrect incubation times.- this compound precipitation at high concentrations. | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize incubation time with this compound and MTT reagent.- Check the solubility of this compound in the culture medium and use a suitable solvent if necessary. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
Annexin V/PI Apoptosis Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V-positive cells in the negative control | - Cells are not healthy at the start of the experiment.- Harsh cell handling during harvesting. | - Use cells in the logarithmic growth phase.- Be gentle during trypsinization and centrifugation. |
| High percentage of PI-positive cells in all samples | - Cells were overly trypsinized or handled too roughly.- Assay was performed too long after cell harvesting. | - Minimize trypsin exposure time.- Analyze samples on the flow cytometer as soon as possible after staining. |
| Weak or no Annexin V staining in treated cells | - Insufficient concentration or incubation time of this compound.- Apoptosis has not yet been induced. | - Perform a dose-response and time-course experiment.- Ensure the appropriate time points are chosen to capture early apoptotic events. |
| Fluorescence compensation issues | - Incorrect compensation settings on the flow cytometer. | - Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Annexin V/PI Apoptosis Assay
Objective: To quantify apoptosis in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caspase-9 Activity Assay
Objective: To measure the activity of caspase-9 in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Caspase-9 Colorimetric or Fluorometric Assay Kit
-
Microplate reader
Procedure:
-
Treat HCT116 cells with this compound as described for the apoptosis assay.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-9 substrate to the cell lysates.
-
Incubate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the fold-increase in caspase-9 activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound's Cytotoxicity and Apoptotic Induction
Caption: Workflow for evaluating this compound's bioactivity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by this compound.
Potential Involvement of NF-κB and MAPK Pathways
Caption: Potential modulation of NF-κB and MAPK pathways.
Validation & Comparative
Unraveling the Stereochemistry of Wallichoside: A Comparative Guide
The absolute configuration of Wallichoside, a naturally occurring pterosin glycoside, has been definitively established as (2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one. This guide provides a comparative analysis of the experimental data and methodologies employed to confirm this specific stereochemistry, setting it against potential diastereomers.
The structural elucidation of this compound, first isolated from the rhizomes of the fern Pteris wallichiana, relied on a combination of spectroscopic analysis and chemical degradation studies. The foundational work by Sengupta et al. in 1976 laid the groundwork for determining its complex three-dimensional structure.
Comparative Analysis of Stereoisomers
The key to confirming the absolute configuration of this compound lies in the stereochemistry of its aglycone, Pterosin C, and the glycosidic linkage. The established configuration is (2S, 3S) for the Pterosin C moiety. A naturally occurring diastereomer of the aglycone, (2R, 3S)-Pterosin C, has also been isolated from Pteris wallichiana, providing a crucial point of comparison.
| Stereochemical Feature | This compound (Established) | Alternative Stereoisomer (Example) | Method of Determination |
| Aglycone (Pterosin C) | (2S, 3S) | (2R, 3S) | Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy |
| Glycosidic Linkage | β-D-glucopyranoside | α-D-glucopyranoside | Enzymatic Hydrolysis, NMR Coupling Constants |
| Sugar Moiety | D-glucose | L-glucose | Chemical Degradation and Comparison with Standards |
Experimental Protocols for Stereochemical Determination
The confirmation of this compound's absolute configuration involves a multi-pronged approach, integrating data from various analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra of this compound and its derivatives are recorded. The coupling constants (J-values) of the anomeric proton of the glucose unit are analyzed to determine the β-configuration of the glycosidic linkage. NOE (Nuclear Overhauser Effect) experiments can further elucidate the spatial relationships between the aglycone and the sugar moiety.
-
Data Interpretation: A large J-value (typically around 7-8 Hz) for the anomeric proton is characteristic of a β-linkage in glucopyranosides. The chemical shifts of the carbons in the pterosin C skeleton are compared with known pterosin stereoisomers.
Circular Dichroism (CD) Spectroscopy:
-
Protocol: The CD spectrum of the aglycone (Pterosin C), obtained after hydrolysis of this compound, is recorded.
-
Data Interpretation: The sign of the Cotton effect in the CD spectrum is indicative of the stereochemistry at the chiral centers of the indanone ring system. The (2S, 3S) configuration of Pterosin C exhibits a characteristic CD spectrum that can be compared with that of its diastereomers.
Chemical Methods
Enzymatic Hydrolysis:
-
Protocol: this compound is treated with β-glucosidase, an enzyme that specifically cleaves β-glycosidic bonds.
-
Data Interpretation: Successful hydrolysis of this compound by β-glucosidase to yield Pterosin C and glucose confirms the β-configuration of the glycosidic linkage. No reaction with α-glucosidase would provide further evidence.
Chemical Degradation:
-
Protocol: The sugar moiety obtained from the hydrolysis of this compound is subjected to standard chemical tests and derivatization to determine its absolute configuration (D or L). This often involves comparison with authentic standards of D-glucose and L-glucose.
Visualization of the Determination Workflow
The logical flow for confirming the absolute configuration of this compound can be visualized as follows:
Signaling Pathway for Potential Biological Activity (Hypothetical)
While the primary focus here is on stereochemistry, pterosins are known to possess various biological activities. A hypothetical signaling pathway inhibition by a pterosin is illustrated below.
A Comparative Guide to the Cross-Validation of Analytical Methods for Wallichoside Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Wallichoside is critical for pharmacokinetic studies, quality control, and mechanism of action investigations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound.
Due to the limited availability of direct comparative studies on this compound, this guide leverages validated data from structurally similar cardiac glycosides, such as digoxin and oleandrin, to establish a robust framework for method development and cross-validation. The selection of an analytical method will ultimately depend on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and required throughput.
Executive Summary
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) represents a reliable and cost-effective method suitable for routine quality control of raw materials and formulations where high sensitivity is not the primary requirement. In contrast, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies involving complex matrices like plasma and urine, and for the detection of trace-level impurities.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC and UPLC-MS/MS methods based on data from related cardiac glycosides.
| Parameter | HPLC-DAD/UV | UPLC-MS/MS |
| Analyte(s) | Cardiac Glycosides (e.g., Digoxin) | Cardiac Glycosides (e.g., Oleandrin, Digoxin) |
| Linearity Range | 0.1 - 100 µg/mL[1] | 2.5 - 200 ng/g[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.997[2][3] |
| Limit of Detection (LOD) | 8 ng[4] | 0.1 - 0.3 ng[5] |
| Limit of Quantification (LOQ) | 64 ng[4] | 0.3 - 0.8 ng[5] |
| Accuracy / Recovery (%) | 98.63 - 99.94%[5] | 70 - 120%[2][3] |
| Precision (%RSD) | < 9.30%[5] | < 19%[2][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for cardiac glycoside analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with DAD/UV Detection
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.
a. Sample Preparation:
-
Accurately weigh the powdered plant material or pharmaceutical dosage form.
-
Perform sonication with 70% (v/v) aqueous methanol at room temperature.[6]
-
Purify the extract using a reversed-phase solid-phase extraction (SPE) cartridge to remove interfering pigments.[6]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: Symmetry C18, 75 mm x 4.6 mm I.D., 3.5 µm particle size.[6]
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 20°C.[6]
-
Detection: Photodiode array detector monitoring at 220 nm.[6]
c. Validation Parameters:
-
Linearity: A calibration curve is prepared by plotting the peak area against a series of known concentrations of a this compound reference standard.[1]
-
Accuracy: Determined by spiking a blank matrix with known concentrations of the reference standard and calculating the percent recovery.[5]
-
Precision: Assessed by analyzing multiple replicates of the same sample and expressing the result as the relative standard deviation (%RSD).[5]
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine.
a. Sample Preparation:
-
For herbal samples, extract with acetonitrile and clean up using an Oasis® MAX solid-phase extraction (SPE) cartridge.[2]
-
For urine samples, dilute with acidified water and purify on an Oasis® HLB SPE cartridge.[2]
-
For whole blood, samples can be prepared by liquid-liquid extraction or solid-phase extraction.[7]
b. Chromatographic Conditions:
-
Column: UHPLC column with a C18 stationary phase.[2]
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM NH₄HCO₃ at pH 9.[2]
-
Flow Rate: As appropriate for the UHPLC system.
-
Detection: Tandem mass spectrometer operating in electrospray ionization positive (ESI+) mode with selected reaction monitoring (SRM).[2]
c. Validation Parameters:
-
Linearity: Established by constructing a calibration curve from the analysis of blank matrix samples spiked with known concentrations of the analyte and an internal standard.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on different days.
-
LOD and LOQ: Determined as the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[2][3]
-
Matrix Effect: Assessed to ensure that co-eluting endogenous components do not interfere with the ionization of the analyte.
Mandatory Visualization
Analytical Method Cross-Validation Workflow
This diagram illustrates the logical flow of cross-validating analytical methods for this compound, from initial method development to the final comparative analysis.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Cardiac Glycosides
This compound, as a cardiac glycoside, is expected to interact with the Na+/K+-ATPase pump, which acts as a receptor and initiates a signaling cascade.[8][9][10] This diagram illustrates the key steps in this pathway.
Caption: Signaling pathway initiated by cardiac glycoside binding.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
"comparing the cytotoxicity of Wallichoside with other pterosins"
A Comparative Analysis of the Cytotoxicity of Pterosins
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of various pterosins. While the initial intent was to compare these compounds with Wallichoside, a thorough literature search did not yield any available data on the cytotoxicity of this compound. Therefore, this document focuses on the cytotoxic profiles of different pterosin compounds based on published experimental data.
Introduction to Pterosins
Pterosins are a class of natural compounds, specifically sesquiterpenoids with an indanone skeleton, commonly isolated from ferns of the Pteris genus. These compounds have garnered interest in phytochemical and pharmacological research due to their potential biological activities, including cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data on their cytotoxicity, details the experimental methodologies used to determine these effects, and illustrates the known signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of various pterosins has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the reported IC50 values for different pterosins.
| Compound | Cell Line | IC50 (µM) | Reference |
| Creticolacton A | HCT-116 | 22.4 | [1][2][3] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [1][2][3] |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT-116 | 8.0 ± 1.7 | [4] |
| Creticolacton A | SH-SY5Y, SGC-7901, Lovo | > 100 | [2] |
| 13-hydroxy-2(R),3(R)-pterosin L | SH-SY5Y, SGC-7901, Lovo | > 100 | [2] |
| Creticoside A | SH-SY5Y, SGC-7901, HCT-116, Lovo | > 100 | [2] |
| Spelosin 3-O-β-d-glucopyranoside | SH-SY5Y, SGC-7901, HCT-116, Lovo | > 100 | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of pterosins predominantly relies on the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HCT-116, SH-SY5Y, SGC-7901, Lovo) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pterosins) for a specified duration (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The supernatant is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Signaling Pathways in Pterosin-Induced Cytotoxicity
Some studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of pterosins. One identified pathway involves the induction of apoptosis through the activation of caspases.
Caspase-9 Mediated Apoptosis
(2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside has been shown to induce apoptosis in HCT-116 cells. This process involves the upregulation of caspase-9 and pro-caspase-9 levels.[4] Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is typically triggered by intracellular stress, such as DNA damage or mitochondrial dysfunction.
Below is a simplified diagram illustrating the experimental workflow to determine pterosin-induced apoptosis and the proposed signaling pathway.
Caption: Workflow for apoptosis analysis and the proposed caspase-9 pathway.
Conclusion
The available data indicates that certain pterosins exhibit moderate cytotoxic activity against specific cancer cell lines, particularly HCT-116 human colon cancer cells. The mechanism of action for at least one pterosin glycoside involves the induction of apoptosis through the activation of caspase-9. Further research is warranted to explore the full cytotoxic potential and mechanisms of a wider range of pterosins and to investigate their structure-activity relationships. The absence of cytotoxic data for this compound highlights a gap in the current scientific literature and an opportunity for future investigation.
References
- 1. This compound | C20H28O8 | CID 23260007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Wallichoside vs. pterosin B: a comparative bioactivity study"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Wallichoside and Pterosin B, focusing on their cytotoxic, anti-inflammatory, and neuroprotective effects. The available experimental data for each compound is presented to facilitate a direct comparison of their performance.
Introduction to the Compounds
This compound , also known as Pterosin C 3-O-beta-D-glucopyranoside, is a natural compound found in certain plants.[1] Its bioactivity is not extensively studied, with current research primarily focusing on its cytotoxic effects.
Pterosin B is an orally active indanone that can be isolated from Pteridium aquilinum.[2] It is recognized as an inhibitor of Salt-inducible kinase 3 (Sik3) signaling.[2][3][4] This mechanism underlies its diverse reported bioactivities, including anti-inflammatory and neuroprotective properties, as well as its effects on chondrocyte and cardiomyocyte hypertrophy.[2]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxic activities of this compound, its related compounds, and Pterosin B against various human cancer cell lines.
Table 1: Cytotoxic Activity of this compound and Related Pterosin C Glycosides
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound (Pterosin C 3-O-beta-D-glucopyranoside) | KB (human oral cancer) | Cytotoxicity Assay | 2.35 µM | |
| (2S,3S)-sulfated Pterosin C | AGS (human gastric adenocarcinoma) | MTT Assay | 23.9 µM | |
| (2S,3S)-sulfated Pterosin C | HT-29 (human colorectal adenocarcinoma) | MTT Assay | >50 µM | |
| (2S,3S)-sulfated Pterosin C | MDA-MB-231 (human breast adenocarcinoma) | MTT Assay | 68.8 µM | |
| (2S,3S)-sulfated Pterosin C | MCF-7 (human breast adenocarcinoma) | MTT Assay | 59.2 µM | |
| (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside | HCT116 (human colon cancer) | Cytotoxicity Assay | 8.0 ± 1.7 μM | [5][6] |
Table 2: Cytotoxic Activity of Pterosin B
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Pterosin B | HCT116 (human colon cancer) | MTT Assay | 50.1 µM | [2] |
Comparative Analysis of Cytotoxicity:
Direct comparison is limited due to the use of different cell lines in most studies. However, in the HCT116 human colon cancer cell line, a glycoside of Pterosin C demonstrated significantly higher cytotoxic potency (IC50 of 8.0 µM) compared to Pterosin B (IC50 of 50.1 µM).[2][5][6] this compound itself showed high potency against the KB oral cancer cell line with an IC50 of 2.35 µM. Data for Pterosin B on KB cells is not available for a direct comparison.
Bioactivity Profiles Beyond Cytotoxicity
Pterosin B: A Multifaceted Bioactive Compound
Pterosin B has been investigated for a range of biological activities, largely attributed to its inhibition of the Sik3 signaling pathway.
-
Anti-inflammatory Effects: Pterosin B promotes the shift of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2]
-
Neuroprotective Properties: It has shown potential in models of Alzheimer's disease by reducing β-amyloid deposition and improving cognitive impairment.[2] Pterosin B also protects against glutamate-induced excitotoxicity by modulating mitochondrial signals.[7]
-
Cardioprotective Effects: In vitro studies have demonstrated its ability to inhibit cardiomyocyte hypertrophy.[2]
-
Metabolic Regulation: Pterosin B has been shown to lower blood glucose levels.[2]
This compound: An Underexplored Profile
Currently, there is a lack of published data on the anti-inflammatory, neuroprotective, or other biological activities of this compound beyond its cytotoxic effects. Further research is required to elucidate the full bioactive potential of this compound.
Experimental Protocols
Cytotoxicity Assays
General Principle of MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Cytotoxicity against HCT116 Cells (as applied to Pterosin B and Pterosin C glycoside):
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Pterosin B or Pterosin C glycoside). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Protocol for Cytotoxicity against KB Cells (as applied to this compound):
A similar protocol to the one described above is generally followed, with specific adjustments for the KB cell line regarding seeding density and optimal incubation times.
Signaling Pathways and Experimental Workflows
Pterosin B Signaling Pathway
The primary mechanism of action for Pterosin B is the inhibition of Salt-inducible kinase 3 (SIK3). This inhibition leads to a cascade of downstream effects that influence gene expression and cellular processes.
References
- 1. This compound | C20H28O8 | CID 23260007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Wallichoside's Anti-Inflammatory Mechanism: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data validating the anti-inflammatory mechanism of Wallichoside. While preliminary research on crude extracts of Garcinia wallichii suggests general anti-inflammatory properties, there is a lack of published studies detailing its specific effects on key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome.
In light of this, this guide provides a comparative analysis of well-researched bioactive compounds from the Garcinia genus, namely Garcinol and α-mangostin, alongside a widely studied natural anti-inflammatory agent, Curcumin. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the validated anti-inflammatory mechanisms, experimental protocols, and quantitative data for these alternative compounds.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of Garcinol, α-mangostin, and Curcumin are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A summary of their impact on the NF-κB and MAPK pathways is presented below.
| Compound | Target Pathway | Key Effects | Supporting Evidence |
| Garcinol | NF-κB | - Inhibits IKKα/β phosphorylation- Prevents IκBα degradation- Blocks nuclear translocation of p65 | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2) in LPS-stimulated macrophages.[1] |
| MAPK | - Suppresses phosphorylation of ERK, JNK, and p38 | Attenuation of downstream inflammatory responses. | |
| α-Mangostin | NF-κB | - Inhibits IκBα phosphorylation and degradation- Reduces nuclear translocation of p65 | Significant reduction of nitric oxide (NO) production in IFN-γ/LPS-induced macrophages.[2] |
| MAPK | - Inhibits phosphorylation of p38 | Downregulation of inflammatory mediators. | |
| Curcumin | NF-κB | - Inhibits IKK activity- Prevents IκBα phosphorylation- Suppresses p65 nuclear translocation and acetylation | Broad inhibition of NF-κB activation by various inflammatory stimuli. |
| MAPK | - Inhibits phosphorylation of ERK1/2, JNK, and p38 | Downregulation of AP-1 activation and subsequent inflammatory gene expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the anti-inflammatory mechanisms of the compared compounds.
Inhibition of NF-κB Activation in Macrophages
Objective: To determine the effect of a test compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytic cells (differentiated into macrophages with PMA).
Protocol:
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency. They are then pre-treated with various concentrations of the test compound (e.g., Garcinol, α-mangostin, Curcumin) for 1-2 hours.
-
Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events, longer for cytokine production).
-
Protein Extraction:
-
For whole-cell lysates, cells are lysed using RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, a nuclear extraction kit is used according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, and p65. Antibodies for nuclear (Lamin B1) and cytoplasmic (β-actin) markers are used to confirm fractionation.
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to loading controls.
Measurement of Pro-Inflammatory Cytokine Production
Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Macrophages are seeded in multi-well plates and treated with the test compound followed by LPS stimulation as described above (typically for 12-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Cytokine concentrations are calculated from a standard curve and expressed as a percentage of the LPS-stimulated control.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for the discussed compounds within the NF-κB and MAPK signaling pathways.
References
A Comparative Guide to the Neuroprotective Effects of Wallichoside: An In Vitro Profile and a Look Toward In Vivo Validation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the neuroprotective agent Wallichoside. Due to a lack of available in vivo studies on this compound, this document presents in vitro data derived from extracts of Valeriana wallichii, the plant from which this compound is isolated. This is juxtaposed with the extensively studied neuroprotective agent, Ginsenoside Rg1, for which a wealth of both in vitro and in vivo data exists. This comparison aims to highlight the current research status of this compound and provide a roadmap for its potential future in vivo validation.
Executive Summary
Valeriana wallichii extract, containing this compound, has demonstrated neuroprotective potential in in vitro models by mitigating neurotoxin-induced cell death in SH-SY5Y neuroblastoma cells. The mechanism appears to involve the modulation of apoptotic pathways. However, the critical step of in vivo validation of this compound's neuroprotective efficacy is currently absent from published literature.
In contrast, Ginsenoside Rg1 has a robust profile of neuroprotective activity, validated through extensive in vitro and in vivo studies. It has shown efficacy in animal models of ischemic stroke and Parkinson's disease, with well-elucidated mechanisms of action involving multiple signaling pathways.
This guide underscores the nascent stage of this compound research and the necessity of advancing to in vivo models to substantiate its therapeutic potential for neurodegenerative diseases.
Data Presentation: A Comparative Analysis
The following table summarizes the available data for Valeriana wallichii extract and Ginsenoside Rg1, offering a clear comparison of their current validation status.
| Parameter | Valeriana wallichii Extract (Proxy for this compound) | Ginsenoside Rg1 |
| Level of Validation | In Vitro | In Vitro & In Vivo |
| In Vitro Model | SH-SY5Y neuroblastoma cells | PC12 cells, primary cortical neurons, SH-SY5Y cells |
| In Vitro Insult | Aβ25-35 induced toxicity | Oxygen-glucose deprivation/reperfusion (OGD/R), MPP+, Aβ25-35 |
| Key In Vitro Findings | Increased cell viability | Increased cell viability, reduced apoptosis, decreased LDH release, prolonged nuclear accumulation of Nrf2.[1] |
| In Vivo Model | No data available | Middle Cerebral Artery Occlusion (MCAO) in rats (ischemic stroke model), MPTP-induced mouse model of Parkinson's disease |
| In Vivo Administration | No data available | Intraperitoneal injection |
| Key In Vivo Findings | No data available | Reduced infarct volume, improved neurological deficit scores, attenuated BBB disruption, reduced neuronal apoptosis.[2][3] |
| Signaling Pathways | Inhibition of Bax, activation of p-ERK and Bcl-2.[4][5] | Activation of Wnt/β-catenin, PPARγ, Nrf2/ARE, and mTOR signaling pathways; inhibition of NF-κB.[2][6][7][8][9] |
Experimental Protocols
Valeriana wallichii Extract: In Vitro Neuroprotection Assay
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. To induce neurotoxicity, cells are exposed to amyloid-beta peptide 25-35 (Aβ25-35). The neuroprotective effect of Valeriana wallichii extract is assessed by pre-treating the cells with various concentrations of the extract for a specified period before the addition of Aβ25-35.
Assessment of Neuroprotection: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A higher absorbance indicates greater cell viability and thus a neuroprotective effect.
Ginsenoside Rg1: In Vitro and In Vivo Neuroprotection Assays
In Vitro Protocol (Oxygen-Glucose Deprivation/Reperfusion Model): PC12 cells are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions, followed by reperfusion (R). Ginsenoside Rg1 is added to the culture medium at different concentrations during the reperfusion phase. Cell viability is measured using the MTT assay, and lactate dehydrogenase (LDH) release into the medium, an indicator of cell death, is quantified.[1]
In Vivo Protocol (Middle Cerebral Artery Occlusion Model): Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion. Ginsenoside Rg1 (e.g., 20 mg/kg) is administered intraperitoneally at the time of reperfusion. Neurological deficits are scored at 24 hours post-MCAO. The infarct volume is measured by TTC (2,3,5-triphenyltetrazolium chloride) staining of brain sections.[2][8]
Visualizing the Path Forward: Workflows and Pathways
To move forward with the validation of this compound, a structured in vivo experimental workflow is essential. The following diagram illustrates a typical approach, using the Ginsenoside Rg1 MCAO model as an example.
The neuroprotective effects of both Valeriana wallichii extract and Ginsenoside Rg1 are mediated by complex signaling pathways. The diagrams below illustrate the currently understood mechanisms.
Conclusion and Future Directions
The preliminary in vitro findings for Valeriana wallichii extract are promising and suggest that its active constituents, such as this compound, may possess neuroprotective properties. However, to be considered a viable candidate for therapeutic development, a rigorous and systematic in vivo validation is imperative.
Future research should focus on:
-
Isolation and In Vitro Testing of Pure this compound: To definitively attribute the neuroprotective effects to this compound, studies using the isolated compound are necessary.
-
In Vivo Efficacy Studies: Utilizing established animal models of neurodegenerative diseases (e.g., MCAO for stroke, MPTP for Parkinson's, or transgenic models for Alzheimer's) to assess the neuroprotective effects of this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a dose-response relationship.
-
Mechanism of Action Elucidation: In vivo studies should be coupled with molecular analyses to confirm and expand upon the signaling pathways identified in in vitro models.
By following a structured research plan, the neuroprotective potential of this compound can be thoroughly evaluated, paving the way for its potential development as a novel therapeutic agent for neurodegenerative diseases.
References
- 1. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of the Ginsenoside Rg1 on Cerebral Ischemic Injury In Vivo and In Vitro Is Mediated by PPARγ-Regulated Antioxidative and Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of ginsenoside Rg1 through the Wnt/β-catenin signaling pathway in both in vivo and in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg1 mitigates cerebral ischaemia/reperfusion injury in mice by inhibiting autophagy through activation of mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Wallichoside and Other Cardiac Glycosides
A notable gap in the scientific literature exists regarding the independent replication of bioactivity studies for the cardiac glycoside, Wallichoside. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the known bioactivities of structurally related and well-characterized cardiac glycosides. The data and protocols presented herein are intended to serve as a benchmark for future investigations into this compound's potential therapeutic effects.
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is responsible for both the cardiotonic and potential anticancer effects of this class of compounds.[2][3]
Comparative Anticancer Cytotoxicity of Cardiac Glycosides
| Cardiac Glycoside | Cancer Cell Line | IC50 (nM) | Reference |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 - 33 | [4] |
| BxPC3 (Pancreatic) | 124 | [5] | |
| Digoxin | HT-29 (Colon) | 100 - 300 | [2] |
| A549 (Lung) | 100 | [6] | |
| H1299 (Lung) | 120 | [6] | |
| Ouabain | OS-RC-2 (Renal) | ~39 | [7] |
| A375 (Melanoma) | 30.25 (72h) | [3] | |
| SK-Mel-28 (Melanoma) | 87.42 (72h) | [3] | |
| H460 (Lung) | 10.44 (72h) | [8] | |
| PANC1 (Pancreatic) | 42.36 (72h) | [8] | |
| Proscillaridin A | Various | 6.4 - 76 | [1] |
| Convallatoxin | A549 (Lung) | 10 | [9] |
| HCT116 (Colorectal) | ~50 | [10] | |
| MCF-7 (Breast) | 27.65 (24h) | [11] | |
| MCF-7 (Breast) | 5.32 (72h) | [11] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the study of cardiac glycoside bioactivity. These protocols can serve as a foundation for designing and executing studies on this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 12 hours at 37°C.
-
Treatment: Treat the cells with increasing concentrations of the cardiac glycoside (e.g., this compound) for a specified duration (e.g., 12, 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.
-
Absorbance Measurement: Incubate at room temperature for 15 minutes to dissolve the formazan crystals and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Na+/K+-ATPase Activity Assay
This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Methodology:
-
Membrane Preparation: Isolate plasma membrane fractions from cells or tissues of interest.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgSO4, KCl, and NaCl. Create two sets of reaction tubes: one with and one without a specific Na+/K+-ATPase inhibitor like ouabain.
-
Incubation: Add the prepared membrane fraction to the reaction mixtures and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add ATP to each tube to start the enzymatic reaction and incubate for 15 minutes at 37°C.
-
Stop Reaction and Measure Phosphate: Stop the reaction by adding a solution to precipitate proteins and then measure the concentration of liberated inorganic phosphate using a colorimetric method (e.g., malachite green assay).
-
Calculate Activity: The Na+/K+-ATPase activity is determined by the difference in the amount of phosphate released in the absence and presence of the specific inhibitor (ouabain).
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Treatment: Treat cells with the cardiac glycoside at a concentration around its IC50 for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generally accepted signaling pathway for cardiac glycoside-induced bioactivity and a typical experimental workflow for its investigation.
Caption: Signaling pathway of cardiac glycosides.
Caption: Experimental workflow for bioactivity screening.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digitoxin-Induced Cytotoxicity in Cancer Cells Is Mediated through Distinct Kinase and Interferon Signaling Networks | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convallatoxin - Wikipedia [en.wikipedia.org]
- 10. The cardiac glycoside convallatoxin inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of naturally occurring cardiac glycosides convallatoxin and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
